2-Azido-1-(3-fluorophenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-azido-1-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINVHPDIWMTLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Azido-1-(3-fluorophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Azido-1-(3-fluorophenyl)ethanone, a valuable intermediate in the development of various biologically active compounds. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and key characterization data.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 1-(3-fluorophenyl)ethanone. The first step involves the α-bromination of the ketone to yield the intermediate, 2-bromo-1-(3-fluorophenyl)ethanone. Subsequent nucleophilic substitution with an azide salt, typically sodium azide, affords the final product.
An In-depth Technical Guide to the Chemical Properties of 2-Azido-1-(3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Azido-1-(3-fluorophenyl)ethanone. While specific experimental data for the 3-fluoro isomer is limited in publicly accessible literature, this document leverages data from its close structural analog, 2-Azido-1-(4-fluorophenyl)ethanone, and the well-established chemistry of α-azido ketones to provide a thorough and predictive analysis. This compound is a valuable intermediate in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. This guide includes detailed experimental protocols, tabulated physical and chemical data, and diagrams of key reaction pathways to serve as a practical resource for researchers in drug discovery and development.
Introduction
α-Azido ketones are versatile synthetic building blocks due to the dual reactivity of the azide and ketone functionalities.[1] The presence of the electron-withdrawing carbonyl group enhances the acidity of the α-proton and influences the reactivity of the adjacent azido group. These compounds are key precursors for the synthesis of various biologically significant molecules, including α-amino ketones, β-amino alcohols, and a wide array of N-heterocycles such as triazoles, oxazoles, and pyrazines.[1] The incorporation of a fluorine atom on the phenyl ring, as in this compound, can further modulate the compound's chemical and biological properties, a common strategy in modern drug design to enhance metabolic stability and binding affinity.[2][3]
This guide will focus on the known and predicted chemical properties of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties
Table 1: Physicochemical Data for 2-Azido-1-(4-fluorophenyl)ethanone
| Property | Value | Reference |
| Molecular Formula | C₈H₆FN₃O | [1] |
| Molecular Weight | 179.16 g/mol | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbca | |
| Unit Cell Dimensions | a = 10.7985 (16) Åb = 8.3971 (12) Åc = 17.485 (3) Å | [1] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Soluble in common organic solvents like acetonitrile, diethyl ether, and ethanol. | [1] |
Synthesis
The synthesis of this compound is expected to follow a similar pathway to that of its 4-fluoro isomer, which involves a two-step, one-pot procedure starting from the corresponding acetophenone. The general method involves the α-bromination of the ketone followed by nucleophilic substitution with an azide salt.
General Synthetic Workflow
The synthesis commences with the α-bromination of 1-(3-fluorophenyl)ethanone, likely using a brominating agent such as N-bromosuccinimide (NBS) under acidic catalysis. The resulting α-bromo ketone is then converted to the α-azido ketone by reaction with sodium azide.
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of 2-Azido-1-(4-fluorophenyl)ethanone)[1]
-
Bromination: To a stirred solution of 1-(4-fluorophenyl)ethanone (1.0 equivalent) in acetonitrile, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide (1.4 equivalents).
-
Heat the mixture to reflux for 1-1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Azidation: After completion of the bromination, cool the reaction mixture to room temperature.
-
Carefully add sodium azide (3.0 equivalents) to the stirred mixture.
-
Continue stirring for an additional 2-3 hours at room temperature.
-
Work-up: Quench the reaction by adding ice-cold water.
-
Extract the aqueous mixture with diethyl ether (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Reactivity and Synthetic Applications
This compound is a versatile intermediate for the synthesis of various nitrogen-containing compounds. Its reactivity is dominated by the azide and ketone functional groups.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
α-Azido ketones readily undergo the CuAAC or "click" reaction with terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles in good yields.[1] These triazole-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities.[1]
Caption: Copper-catalyzed cycloaddition of an α-azido ketone.
Staudinger Reaction and Aza-Wittig Reaction
The azide group can be reduced to a primary amine via the Staudinger reaction using a phosphine, such as triphenylphosphine.[4][5] The intermediate iminophosphorane can be hydrolyzed to the amine or trapped in an intramolecular aza-Wittig reaction to form various heterocycles, such as oxazoles.[1]
Caption: Reactivity pathways of the azide group.
Photochemical and Thermal Rearrangements
Upon photolysis or thermolysis, α-azido ketones can undergo rearrangement with the loss of dinitrogen to form α-imino carbonyl compounds or other rearranged products.[6] This reactivity provides a pathway to complex nitrogen-containing scaffolds.
Safety and Handling
Organic azides are potentially explosive and should be handled with care. While α-azido ketones are generally more stable than smaller alkyl azides, the following precautions should always be observed:
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep containers tightly closed.
-
Scale: Avoid working with large quantities of the neat compound. It is advisable to keep the compound in solution when possible.
-
Thermal Stability: Avoid heating the compound to high temperatures, as this can lead to violent decomposition.
-
Mechanical Shock: Avoid grinding or subjecting the solid material to mechanical shock.
For disposal, consult your institution's safety guidelines for energetic materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. Its rich reactivity, stemming from the interplay of the azide and ketone functionalities, allows for the construction of a diverse range of heterocyclic structures. This guide provides a foundational understanding of its properties, synthesis, and reactivity, drawing upon data from a close structural analog and the broader class of α-azido ketones. Researchers are encouraged to exercise appropriate safety precautions when handling this energetic compound.
References
- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Guide: 2-Azido-1-(3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Azido-1-(3-fluorophenyl)ethanone, a valuable chemical intermediate in synthetic chemistry and drug discovery. Due to the limited availability of in-depth experimental data for this specific regioisomer, this guide also includes detailed information on the closely related and well-characterized analogue, 2-Azido-1-(4-fluorophenyl)ethanone, to provide valuable context and procedural guidance.
Compound Identification and Properties
CAS Number: 848902-19-2[1]
This compound is a fluorinated aromatic azide. The presence of the azido group makes it a key precursor for the synthesis of various nitrogen-containing heterocycles, particularly 1,2,3-triazoles, through copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[2][3] The fluorine substituent can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆FN₃O | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
While detailed experimental data for the 3-fluoro isomer is not extensively published, the properties of the 4-fluoro isomer provide a useful reference.
Table 2: Physicochemical and Crystallographic Data for the Analogue, 2-Azido-1-(4-fluorophenyl)ethanone
| Property | Value |
| Molecular Formula | C₈H₆FN₃O |
| Molecular Weight | 179.16 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a | 10.7985 (16) Å |
| b | 8.3971 (12) Å |
| c | 17.485 (3) Å |
| Volume | 1585.5 (4) ų |
| Z | 8 |
| Data obtained from the crystallographic study of 2-Azido-1-(4-fluorophenyl)ethanone.[2][3] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone
This protocol is adapted from the synthesis of 2-Azido-1-(4-fluorophenyl)ethanone and can likely be adapted for the 3-fluoro isomer with minor modifications.[2][3]
Materials:
-
1-(4-Fluorophenyl)ethanone
-
Acetonitrile (CH₃CN)
-
p-Toluenesulfonic acid (p-TsOH)
-
N-Bromosuccinimide (NBS)
-
Sodium azide (NaN₃)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Ice
Procedure:
-
Bromination: Dissolve 1-(4-Fluorophenyl)ethanone (1.0 equivalent) in acetonitrile in a round-bottom flask with stirring.
-
To this solution, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide (1.4 equivalents).
-
Heat the mixture to reflux for 1 to 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Azidation: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add sodium azide (3.0 equivalents) to the stirred mixture.
-
Continue stirring for an additional 2 to 3 hours at room temperature.
-
Work-up and Purification: Quench the reaction by adding ice-cold water.
-
Extract the aqueous mixture with diethyl ether (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., starting with a 1:9 v/v ratio and gradually increasing the polarity) to yield the pure 2-Azido-1-(4-fluorophenyl)ethanone.[2]
Applications in Drug Development and Research
Azido-functionalized molecules like this compound are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
-
Triazole Synthesis: The primary application of this compound is as a building block for 1,2,3-triazoles via "click chemistry".[2][3] Triazoles are a common scaffold in many therapeutic agents.
-
Heterocyclic Chemistry: The azide group can be used to introduce nitrogen into various heterocyclic systems, which are prevalent in pharmaceuticals.
Visualized Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of α-azido acetophenones from their corresponding acetophenone precursors, as described in the experimental protocol for the 4-fluoro analogue.
Caption: General synthesis workflow for α-azido acetophenones.
This technical guide provides a summary of the available information on this compound and its close analogue. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific needs, exercising appropriate laboratory safety precautions, particularly when working with azides.
References
An In-depth Technical Guide to the Molecular Structure and Properties of 2-Azido-1-(3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Azido-1-(3-fluorophenyl)ethanone. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly triazoles, which are of significant interest in medicinal chemistry and drug development.
Molecular Structure and Identifiers
This compound is an aromatic ketone containing an azide functional group. The presence of the fluorine atom on the phenyl ring at the meta position influences the electronic properties of the molecule, which can, in turn, affect its reactivity and biological activity.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 848902-19-2 |
| Molecular Formula | C₈H₆FN₃O |
| Molecular Weight | 179.15 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CN=[N+]=[N-] |
| InChI | InChI=1S/C8H6FN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4H,5H2 |
| InChIKey | Not readily available |
Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not widely available in the literature. However, data for the isomeric 2-Azido-1-(4-fluorophenyl)ethanone and the precursor 1-(3-fluorophenyl)ethanone can provide useful estimations.
Table 2: Physical and Chemical Properties
| Property | Value (this compound) | Value (2-Azido-1-(4-fluorophenyl)ethanone)[1] | Value (1-(3-fluorophenyl)ethanone - Precursor) |
| Appearance | Not specified (likely a solid or oil) | Crystalline solid | Clear colorless to light yellow liquid |
| Melting Point | Not available | Not available | -3 °C |
| Boiling Point | Not available | Not available | 204 °C |
| Density | Not available | 1.501 g/cm³ (calculated from crystal data) | 1.12 g/cm³ |
| Solubility | Not specified | Not specified | Slightly soluble in water |
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process starting from 1-(3-fluorophenyl)ethanone. The first step involves the α-bromination of the ketone, followed by a nucleophilic substitution with sodium azide. A detailed experimental protocol, adapted from the synthesis of the para-isomer, is provided below.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Bromo-1-(3-fluorophenyl)ethanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-fluorophenyl)ethanone (1.0 equivalent) in a suitable solvent such as acetonitrile or methanol.
-
Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1.4 equivalents) and a catalytic amount of a radical initiator like p-toluenesulfonic acid (0.1 equivalents) or benzoyl peroxide.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-bromo-1-(3-fluorophenyl)ethanone. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 2-bromo-1-(3-fluorophenyl)ethanone (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Azide Substitution: Add sodium azide (NaN₃) (3.0 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding ice-cold water. Extract the product with an organic solvent such as diethyl ether (2 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Synthetic pathway for this compound.
Spectroscopic Data (Analog-Based)
Table 3: Spectroscopic Data of Analogous Compounds
| Spectroscopic Technique | Analogous Compound | Key Data |
| ¹H NMR | 2-Bromo-1-(4-fluorophenyl)ethanone | (400 MHz, CDCl₃) δ 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H) |
| ¹³C NMR | 2-Bromo-1-(4-fluorophenyl)ethanone | (100 MHz, CDCl₃) δ 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5 |
| IR Spectroscopy | 2-Azido-1-(4-chlorophenyl)ethanone | Key peaks expected around 2100 cm⁻¹ (azide stretch) and 1700 cm⁻¹ (carbonyl stretch) |
| Mass Spectrometry | 2-Azido-1-(4-chlorophenyl)ethanone | Molecular Ion (M⁺) expected at m/z = 195.02 (for the chloro analog) |
Reactivity and Potential Applications
The primary utility of this compound in synthetic chemistry lies in the reactivity of its azide group. It is a key precursor for the synthesis of 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high efficiency and selectivity.
References
Stability and Storage of 2-Azido-1-(3-fluorophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and proper storage conditions for 2-Azido-1-(3-fluorophenyl)ethanone, a key intermediate in various synthetic pathways. Due to the energetic nature of the azide functional group, a thorough understanding of its handling and storage is paramount for ensuring laboratory safety and experimental reproducibility. This document outlines the intrinsic stability of α-azido ketones, recommended storage protocols, and safe handling procedures.
Core Concepts of Organic Azide Stability
Organic azides are known for their potential instability and can be sensitive to external stimuli such as heat, light, shock, and pressure, which can lead to violent decomposition.[1][2] The stability of an organic azide is significantly influenced by its molecular structure. Key factors include the ratio of carbon to nitrogen atoms and the presence of other functional groups.
For this compound, the presence of both an aromatic ring and a carbonyl group adjacent to the azide moiety places it in the category of α-azido ketones. These compounds have a unique reactivity profile and require careful handling.[3] While generally more stable than small alkyl azides, they are still considered energetic molecules.[4]
Factors Influencing Stability
A logical workflow for assessing and mitigating the risks associated with the stability of this compound is presented below. This involves evaluating the inherent structural stability, controlling external environmental factors, and adhering to strict handling protocols.
Quantitative Stability and Storage Data
| Parameter | Recommended Condition | Rationale |
| Short-Term Storage | Refrigerator (2-8 °C) | Minimizes thermal decomposition for frequently used samples. |
| Long-Term Storage | Freezer (≤ -18 °C)[1][5] | Significantly reduces the rate of thermal decomposition for prolonged storage. |
| Light Exposure | Store in an amber vial or a container protected from light.[1] | Prevents photochemical decomposition, which can be initiated by UV light.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents potential reactions with atmospheric components. |
| Physical State | Store as a solution (e.g., in a non-halogenated organic solvent) at a concentration not exceeding 1 M, especially for smaller quantities.[1][4] | Dilution reduces the risk of propagating a detonation. Avoid storing neat (undiluted) if possible. |
| Container | Glass vial with a secure cap. Avoid metal containers or caps with metal liners. Use plastic containers for added safety.[1] | Prevents the formation of potentially explosive heavy metal azides.[5] |
Table 1. Recommended Storage Conditions for this compound.
| Incompatible Material | Hazard | Prevention |
| Acids | Formation of highly toxic and explosive hydrazoic acid (HN₃).[1] | Do not co-mingle with acidic waste streams or use in acidic reaction conditions without extreme caution. |
| Heavy Metals (e.g., Cu, Pb, Hg) | Formation of highly shock-sensitive and explosive heavy metal azides.[5] | Do not use metal spatulas or allow contact with metal surfaces.[7] |
| Chlorinated Solvents (e.g., CH₂Cl₂, CHCl₃) | Formation of explosively unstable di- and tri-azidomethane.[2][5] | Use alternative non-halogenated solvents for reactions and cleaning. |
| Strong Oxidizing Agents | Can lead to a violent, exothermic reaction. | Segregate from oxidizing agents during storage and use. |
| Strong Reducing Agents | Can lead to a rapid, exothermic decomposition. Some reducing agents (e.g., phosphines) are used to convert azides to amines, but the reaction must be controlled.[6] | Segregate from reducing agents. When performing reductions, add the reducing agent slowly and control the temperature. |
Table 2. Chemical Incompatibilities.
Experimental Protocols
Adherence to established experimental protocols is crucial when working with this compound. The following sections provide generalized methodologies for its synthesis and handling.
Synthesis of this compound
A common method for the synthesis of α-azido ketones is the nucleophilic substitution of an α-halo ketone with sodium azide.[8]
Materials:
-
2-Bromo-1-(3-fluorophenyl)ethanone
-
Sodium azide (NaN₃)
-
Acetone (or other suitable polar aprotic solvent)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, behind a blast shield, dissolve 2-Bromo-1-(3-fluorophenyl)ethanone in acetone.
-
Add a solution of sodium azide in water to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a large volume of deionized water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification should be limited to extraction and precipitation where possible. Avoid distillation and sublimation.[2][5]
The workflow for a typical synthesis and workup is depicted below.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, strict safety protocols must be followed.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood.[7] The use of a blast shield is highly recommended, especially when working with quantities greater than a few grams.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
-
-
Utensils: Use plastic or glass spatulas for weighing and transferring the compound. Never use metal spatulas. [7]
-
Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[2] Do not mix with acidic waste.[1] Before disposal, it is best practice to convert the organic azide to a more stable derivative, such as an amine, through a controlled reduction reaction.[1]
Conclusion
This compound is a valuable synthetic intermediate, but its azide functionality necessitates careful management of its stability and storage. By understanding the factors that influence its stability, adhering to recommended storage conditions, and implementing rigorous safety protocols, researchers can safely and effectively utilize this compound in their work. The information provided in this guide serves as a foundation for the safe handling and storage of this and other similar organic azides. It is imperative to consult the Safety Data Sheet (SDS) for this specific compound and to perform a thorough risk assessment before commencing any experimental work.[2]
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. Organic azide - Wikipedia [en.wikipedia.org]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Safe Handling of 2-Azido-1-(3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling protocols for 2-Azido-1-(3-fluorophenyl)ethanone (CAS No. 848902-19-2). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known hazards of organic azides and data from structurally similar compounds. All personnel handling this substance must have a thorough understanding of these risks and adhere strictly to the recommended safety procedures.
Hazard Identification and Stability
Organic azides are energetic materials that can be sensitive to heat, shock, friction, and static discharge.[1][2] The primary hazard associated with this compound is its potential for rapid, explosive decomposition. The presence of the azide functional group (-N₃) imparts inherent instability.
Key Hazard Considerations:
-
Explosive Potential: Low molecular weight organic azides, and those with a low carbon-to-nitrogen ratio, are particularly prone to explosive decomposition.[1]
-
Sensitivity: Can be sensitive to heat, light, pressure, and shock.[2]
-
Toxicity: Azide compounds are highly toxic and can be absorbed through the skin.[1] Inhalation or ingestion may be fatal.[3]
-
Formation of Hydrazoic Acid: Contact with acids can produce highly toxic and explosive hydrazoic acid (HN₃).[4]
-
Formation of Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly sensitive and explosive metal azides.[4]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 848902-19-2 | [5] |
| Molecular Formula | C₈H₆FN₃O | [6] |
| Molecular Weight | 179.15 g/mol | [6] |
| Appearance | Likely a solid or oil | General knowledge |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Solubility | Likely soluble in organic solvents | General knowledge |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield are required.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Inspect gloves for any signs of degradation before use.[8] |
| Body Protection | A flame-resistant lab coat must be worn.[9] An apron may be necessary for larger quantities. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[4] |
Safe Handling and Storage
All operations involving this compound must be conducted in a designated area within a chemical fume hood, with a blast shield in place.[7]
Handling Procedures:
-
Use non-metal spatulas (e.g., ceramic or plastic) for all transfers to avoid the formation of shock-sensitive metal azides.[10]
-
Avoid friction, grinding, and any action that could create a shock. Do not use ground-glass joints.[7]
-
Work with the smallest quantities possible.
-
Ensure all equipment is clean and free of incompatible materials.
-
Do not work alone. Ensure at least one other person is aware of the work being conducted.[4]
Storage Procedures:
-
Store in a cool, dark, and well-ventilated area, away from heat sources and light.[1]
-
Store in a refrigerator or freezer rated for flammable materials if necessary.
-
Ensure the container is tightly sealed and clearly labeled with the compound name and all relevant hazard warnings.
-
Do not store in containers with metal caps or liners.
-
Store away from incompatible materials, especially acids and metals.[4]
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking, non-metal tools into a designated waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry to the area.
-
Contact your institution's emergency response team.[4]
-
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water jets, which may scatter the material.[11]
-
Specific Hazards: The compound may decompose explosively when heated. Fire may produce toxic and irritating gases.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
-
All waste containing this compound is considered hazardous waste.
-
Collect all waste in a designated, clearly labeled, and sealed container.
-
Do not mix azide waste with other chemical waste streams, particularly acidic waste.[2]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Experimental Protocols
General Workflow for Handling this compound:
This workflow outlines the critical steps for safely handling the compound from receipt to disposal.
Caption: General workflow for handling this compound.
Logical Relationship of Hazards:
This diagram illustrates the relationship between the inherent properties of the azide and the potential hazardous outcomes.
References
- 1. ucd.ie [ucd.ie]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. mines.edu [mines.edu]
- 5. 2-AZIDO-1-(3-FLUORO-PHENYL)-ETHANONE CAS#: 848902-19-2 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. fishersci.fr [fishersci.fr]
- 9. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. fishersci.com [fishersci.com]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
A Comprehensive Technical Review of 2-Azido-1-(3-fluorophenyl)ethanone: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed literature review of 2-Azido-1-(3-fluorophenyl)ethanone, a key synthetic intermediate. Due to the limited availability of specific experimental data for the meta-fluoro isomer, this document leverages comprehensive data from its closely related analogue, 2-Azido-1-(4-fluorophenyl)ethanone, to infer its chemical properties, synthesis, and potential applications. This guide covers the probable synthetic protocols, physicochemical properties, and the significant role of this class of compounds as precursors to biologically active triazole derivatives. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.
Introduction
α-Azido ketones are versatile intermediates in organic synthesis, serving as precursors for a variety of nitrogen-containing heterocyclic compounds.[1] The presence of both a carbonyl group and an azide moiety allows for a rich chemistry, including cycloaddition reactions and reductions to form α-amino ketones. The incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making fluorinated α-azido ketones valuable building blocks in medicinal chemistry.[2][3] this compound is of particular interest as a precursor for novel triazole compounds, which are known to exhibit a wide range of biological activities.[4][5]
Physicochemical Properties
While specific experimental data for this compound is scarce, its fundamental properties can be inferred. The key physicochemical properties are summarized in the table below. For comparison, data for the well-characterized 4-fluoro and 4-chloro analogs are also included.
| Property | This compound | 2-Azido-1-(4-fluorophenyl)ethanone | 2-Azido-1-(4-chlorophenyl)ethanone |
| CAS Number | 848902-19-2[6] | Not specified | 26086-60-2[7] |
| Molecular Formula | C₈H₆FN₃O[6] | C₈H₆FN₃O[4] | C₈H₆ClN₃O[7] |
| Molecular Weight | 179.15 g/mol [6] | 179.16 g/mol [4] | 195.60 g/mol [7] |
| Monoisotopic Mass | Not specified | Not specified | 195.0199395 Da[7] |
| Topological Polar Surface Area | Not specified | Not specified | 31.4 Ų[7] |
| Complexity | Not specified | Not specified | 230[7] |
Synthesis of α-Azido Ketones
The synthesis of α-azido ketones, such as this compound, typically proceeds through a two-step, one-pot reaction from the corresponding acetophenone. The general strategy involves the α-bromination of the ketone followed by nucleophilic substitution with an azide salt.
General Synthetic Workflow
The likely synthetic pathway for this compound is depicted in the workflow diagram below. This is based on the established protocol for the synthesis of the 4-fluoro isomer.[4]
Caption: Probable synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is for the synthesis of 2-Azido-1-(4-fluorophenyl)ethanone and is considered a representative procedure for the synthesis of this compound.[4]
Materials:
-
1-(4-Fluorophenyl)ethanone
-
Acetonitrile (CH₃CN)
-
p-Toluenesulfonic acid (p-TsOH)
-
N-Bromosuccinimide (NBS)
-
Sodium azide (NaN₃)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolve 1-(4-Fluorophenyl)ethanone (1.0 equivalent) in acetonitrile in a round bottom flask.
-
To the stirred mixture, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide (1.4 equivalents).
-
Heat the solution to reflux for 1 to 1.5 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Add sodium azide (3.0 equivalents) and continue stirring for an additional 2 to 3 hours.
-
Quench the reaction by adding ice-cooled water.
-
Extract the aqueous mixture with diethyl ether (2 x 25 ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under vacuum to obtain the crude product.
-
Purify the crude product by flash silica gel chromatography (EtOAc/hexane, 1:9–3:7 v/v) to afford the title compound.
Yield: The reported yield for 2-Azido-1-(4-fluorophenyl)ethanone using this method is 65%.[4]
Applications in the Synthesis of Biologically Active Molecules
α-Azido ketones are crucial intermediates for the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][4] These triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5]
Synthesis of 1,2,3-Triazoles
The azide group of this compound can readily undergo a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.
Caption: General scheme for the synthesis of 1,2,3-triazoles from this compound.
The resulting triazoles, bearing a fluorophenyl ketone moiety, are scaffolds that can be further modified to develop novel therapeutic agents. The fluorine substitution is known to enhance the biological activity and pharmacokinetic properties of drug candidates.[2]
Conclusion
This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Based on the detailed studies of its 4-fluoro analog, it can be synthesized in good yields from the corresponding acetophenone. Its primary utility lies in its role as a precursor to fluorinated 1,2,3-triazoles, a class of compounds with significant potential in drug discovery. Further research into the specific properties and reactions of the 3-fluoro isomer is warranted to fully explore its potential in the development of novel bioactive molecules.
References
- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Fluorination of carbonyls with nucleophilic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-AZIDO-1-(3-FLUORO-PHENYL)-ETHANONE CAS#: 848902-19-2 [amp.chemicalbook.com]
- 7. 2-Azido-1-(4-chlorophenyl)ethanone | C8H6ClN3O | CID 11424126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-Azido-1-(3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 2-Azido-1-(3-fluorophenyl)ethanone. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for the meta-fluoro isomer, this guide leverages data from the closely related and well-characterized para-fluoro isomer, 2-Azido-1-(4-fluorophenyl)ethanone, to provide a robust predictive profile. The guide includes a detailed, adaptable synthetic protocol and key safety information.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 848902-19-2 | [1] |
| Molecular Formula | C₈H₆FN₃O | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
Table 2: Predicted and Extrapolated Physical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a low-melting solid or oil at room temperature. |
| Boiling Point | Not available | Likely to decompose upon heating to high temperatures. |
| Density | ~1.5 g/cm³ | Based on the density of the 4-fluoro isomer (1.501 g/cm³).[2] |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, diethyl ether, ethyl acetate). | Based on the synthesis protocol for the 4-fluoro isomer.[2][3] |
| Appearance | Colorless to pale yellow solid or oil. | - |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a two-step process starting from 1-(3-fluorophenyl)ethanone. The following protocol is adapted from the well-documented synthesis of the analogous 2-Azido-1-(4-fluorophenyl)ethanone.[2][3]
Synthetic Scheme
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(3-fluorophenyl)ethanone
-
In a round-bottom flask, dissolve 1-(3-fluorophenyl)ethanone (1.0 equivalent) in acetonitrile.
-
To the stirred solution, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide (1.4 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The crude 2-Bromo-1-(3-fluorophenyl)ethanone solution is used directly in the next step.
Step 2: Synthesis of this compound
-
To the cooled reaction mixture from Step 1, carefully add sodium azide (3.0 equivalents) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds.
-
Stir the mixture at room temperature for 2-3 hours, continuing to monitor by TLC.
-
Quench the reaction by adding ice-cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
The crude product can be purified by flash silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Aromatic protons (m, 4H), Azidomethyl protons (s, 2H) |
| ¹³C NMR | Carbonyl carbon, Aromatic carbons (including C-F coupling), Azidomethyl carbon |
| IR Spectroscopy | Strong azide (N₃) stretch (~2100 cm⁻¹), Carbonyl (C=O) stretch (~1700 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (179.15 m/z) |
Reactivity and Applications
This compound is a versatile intermediate. The azide group can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. These triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The ketone functionality can also be further modified, for example, through reduction to an alcohol or conversion to other functional groups.
Safety and Handling
-
Azide-containing compounds are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.
-
Sodium azide is highly toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Fluorinated aromatic compounds can be irritants. Avoid contact with skin and eyes.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) of the starting materials and analogous compounds.
Conclusion
This compound is a valuable synthetic intermediate. While direct experimental data on its physical properties are sparse, a reliable profile can be established through extrapolation from its well-documented isomers. The provided synthetic protocol, adapted from a similar synthesis, offers a practical route to this compound. Due to the nature of the reagents and the product, appropriate safety precautions must be strictly followed. This guide serves as a foundational resource for researchers utilizing this compound in their synthetic endeavors.
References
"isomers of 2-Azido-1-phenylethanone with fluorine"
An In-depth Technical Guide to the Isomers of 2-Azido-1-phenylethanone with Fluorine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the ortho-, meta-, and para-fluorinated isomers of 2-azido-1-phenylethanone. These compounds are valuable intermediates in synthetic and medicinal chemistry, particularly in the construction of nitrogen-containing heterocycles.
Introduction
2-Azido-1-phenylethanone and its derivatives are key building blocks in organic synthesis. The introduction of a fluorine atom to the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of particular interest in drug discovery. The fluorinated isomers of 2-azido-1-phenylethanone serve as precursors to a variety of bioactive molecules, most notably triazoles, which are known for their therapeutic potential. This guide focuses on the synthesis and properties of the ortho-, meta-, and para-isomers of 2-azido-1-phenylethanone, providing a comparative analysis for researchers in the field.
Synthesis of Fluorinated 2-Azido-1-phenylethanone Isomers
The general synthetic route to the fluorinated isomers of 2-azido-1-phenylethanone involves a two-step process starting from the corresponding fluorinated acetophenone. The first step is the α-bromination of the acetophenone, followed by nucleophilic substitution of the bromine with an azide group.
A detailed experimental protocol has been reported for the synthesis of the para-isomer, 2-azido-1-(4-fluorophenyl)ethanone.[1] The synthesis of the ortho- and meta-isomers is expected to follow a similar pathway, starting from 2-fluoroacetophenone and 3-fluoroacetophenone, respectively.
Data Presentation
The following tables summarize the available quantitative data for the isomers of 2-azido-1-phenylethanone with fluorine.
Table 1: Physical and Chemical Properties
| Property | 2-Azido-1-(2-fluorophenyl)ethanone (ortho) | 2-Azido-1-(3-fluorophenyl)ethanone (meta) | 2-Azido-1-(4-fluorophenyl)ethanone (para) |
| Molecular Formula | C₈H₆FN₃O | C₈H₆FN₃O | C₈H₆FN₃O |
| Molecular Weight | 179.15 g/mol | 179.15 g/mol | 179.16 g/mol [1] |
| Appearance | Not available | Not available | Crystalline solid[1] |
| Melting Point | Not available | Not available | Not available |
| CAS Number | Not available | 848902-19-2 | Not available |
Table 2: Spectroscopic Data
| Data Type | 2-Azido-1-(2-fluorophenyl)ethanone (ortho) | This compound (meta) | 2-Azido-1-(4-fluorophenyl)ethanone (para) |
| ¹H NMR | Data not available | Data not available | Data not available |
| ¹³C NMR | Data not available | Data not available | Data not available |
| IR (KBr, cm⁻¹) | Predicted: ~2100 (azide), ~1690 (carbonyl) | Predicted: ~2100 (azide), ~1690 (carbonyl) | A study mentions the recording of the FTIR spectrum in the 4000-400 cm⁻¹ region.[2] Characteristic peaks are expected around 2100 cm⁻¹ (N₃ stretch) and 1690 cm⁻¹ (C=O stretch). |
| Mass Spec. | Data not available | Data not available | Data not available |
| Crystal Data | Not available | Not available | Orthorhombic, a = 10.7985 Å, b = 8.3971 Å, c = 17.485 Å, V = 1585.5 ų[1] |
Table 3: Synthetic Summary
| Parameter | 2-Azido-1-(2-fluorophenyl)ethanone (ortho) | This compound (meta) | 2-Azido-1-(4-fluorophenyl)ethanone (para) |
| Starting Material | 1-(2-Fluorophenyl)ethanone | 1-(3-Fluorophenyl)ethanone | 1-(4-Fluorophenyl)ethanone[1] |
| Key Reagents | N-Bromosuccinimide, p-toluenesulfonic acid, Sodium azide | N-Bromosuccinimide, p-toluenesulfonic acid, Sodium azide | N-Bromosuccinimide, p-toluenesulfonic acid, Sodium azide[1] |
| Solvent | Acetonitrile (predicted) | Acetonitrile (predicted) | Acetonitrile[1] |
| Reported Yield | Not available | Not available | 65%[1] |
Experimental Protocols
Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone (para-isomer)
This protocol is based on the published procedure by Yousuf et al. (2012).[1]
Step 1: α-Bromination of 1-(4-Fluorophenyl)ethanone
-
Dissolve 1-(4-fluorophenyl)ethanone (1.0 equivalent) in acetonitrile in a round bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide (1.4 equivalents).
-
Heat the mixture to reflux for 1 to 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: Azide Substitution
-
Cool the reaction mixture to room temperature.
-
Add sodium azide (3.0 equivalents) to the mixture and stir for an additional 2 to 3 hours.
-
Quench the reaction by adding ice-cooled water.
-
Extract the aqueous mixture with diethyl ether (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash silica gel chromatography using an ethyl acetate/hexane gradient (e.g., 1:9 to 3:7 v/v) to afford 2-azido-1-(4-fluorophenyl)ethanone.[1] Recrystallization from an ethanol solution by slow evaporation can yield crystals suitable for X-ray diffraction.[1]
Proposed Synthesis of ortho- and meta-Isomers
The synthesis of 2-azido-1-(2-fluorophenyl)ethanone and this compound can likely be achieved by adapting the protocol described above, starting from 1-(2-fluorophenyl)ethanone and 1-(3-fluorophenyl)ethanone, respectively. Reaction conditions such as reaction time and purification parameters may require optimization for each isomer.
Visualizations
General Synthetic Pathway
Caption: General synthesis of fluorinated 2-azido-1-phenylethanones.
Positional Isomerism
Caption: Positional isomers of fluorine on the phenyl ring.
Role as Synthetic Intermediates
References
Methodological & Application
Application Notes and Protocols: The Use of 2-Azido-1-(3-fluorophenyl)ethanone in Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Azido-1-(3-fluorophenyl)ethanone is a valuable reagent in the field of bioconjugation and medicinal chemistry. As a member of the α-azido ketone family, it serves as a key building block for the synthesis of 1,2,3-triazole-containing compounds through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only byproducts that can be easily removed.[3][4]
The resulting 1,2,3-triazole core is a bioisostere for amide bonds, offering improved metabolic stability and the ability to act as a hydrogen bond acceptor, which can be advantageous for binding to biological targets.[5] The presence of the fluorophenyl group can further enhance the pharmacological properties of the resulting molecules, such as binding affinity and metabolic stability. This document provides an overview of the applications and a detailed protocol for the use of this compound in click chemistry.
Applications
The primary application of this compound is in the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6] These heterocyclic compounds have a broad spectrum of biological activities and are of significant interest in drug discovery.[7]
Key application areas include:
-
Drug Discovery: The triazole moiety is a component of several approved drugs and is a common scaffold in the development of new therapeutic agents with potential anticancer, antimicrobial, and antiviral properties.[3][7]
-
Bioconjugation: This reagent can be used to label biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with a terminal alkyne.[8][9] This is particularly useful in proteomics and chemical biology for tracking and identifying biological targets.
-
Materials Science: The formation of triazole linkages is employed in polymer chemistry to create functionalized polymers and materials with specific properties.[6]
-
Glycobiology: Azide-based click chemistry is a powerful tool for the non-invasive imaging and study of glycans in living systems.[10][11]
Data Presentation
The following tables provide representative data for a typical CuAAC reaction using this compound.
Table 1: Representative Reaction Conditions for CuAAC
| Parameter | Condition |
| Azide Reagent | This compound |
| Alkyne Reagent | Terminal Alkyne (e.g., Phenylacetylene) |
| Catalyst | CuSO₄·5H₂O (5 mol%) |
| Reducing Agent | Sodium Ascorbate (10 mol%) |
| Ligand (Optional) | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >90% |
Table 2: Representative Characterization Data for a 1,4-Disubstituted Triazole Product
| Analysis | Expected Result |
| ¹H NMR | Appearance of a characteristic triazole proton singlet between δ 7.5-8.5 ppm. |
| ¹³C NMR | Appearance of two characteristic triazole carbon signals between δ 120-150 ppm. |
| FT-IR | Disappearance of the azide stretch (~2100 cm⁻¹) and alkyne C-H stretch (~3300 cm⁻¹). |
| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the calculated molecular weight of the triazole product. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Visualizations
Diagram 1: Experimental Workflow for CuAAC Reaction
Caption: Workflow for the synthesis of a 1,2,3-triazole via CuAAC.
Diagram 2: General Reaction Scheme for CuAAC
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Safety and Handling
-
This compound, like other organic azides, should be handled with care as they can be potentially explosive, especially when heated or subjected to shock.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Avoid heating the azide reagent to high temperatures.
By following these guidelines and protocols, researchers can safely and effectively utilize this compound for the synthesis of a wide range of triazole-containing molecules for various applications in research and development.
References
- 1. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Azido-1-(3-fluorophenyl)ethanone as a Versatile Building Block for 1,2,3-Triazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which contribute to its wide range of biological activities.[1][2][3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, regioselectivity, and tolerance of a wide array of functional groups under mild conditions.[2][3][4][5]
2-Azido-1-(3-fluorophenyl)ethanone is a valuable bifunctional building block for the synthesis of complex triazole derivatives. The azido group serves as a handle for the CuAAC reaction, while the ketone functionality and the fluorinated phenyl ring provide sites for further synthetic modifications. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this building block particularly attractive for drug discovery programs. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of 1,2,3-triazoles.
Synthesis of this compound
This protocol outlines the two-step, one-pot synthesis of this compound from the corresponding acetophenone. The first step involves the bromination of the α-carbon, followed by nucleophilic substitution with sodium azide.
Experimental Protocol:
Materials and Equipment:
-
3'-Fluoroacetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium azide (NaN₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system with silica gel
Procedure:
-
In a round-bottom flask, dissolve 3'-fluoroacetophenone (1.0 eq.) in acetonitrile.
-
To the stirred solution, add p-toluenesulfonic acid (1.5 eq.) and N-bromosuccinimide (1.4 eq.).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate explosive hydrazoic acid.
-
Carefully add sodium azide (3.0 eq.) to the reaction mixture in portions.
-
Stir the mixture at room temperature for an additional 2-3 hours.
-
Quench the reaction by adding ice-cold water.
-
Extract the aqueous mixture with diethyl ether (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure this compound.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. glenresearch.com [glenresearch.com]
Applications of 2-Azido-1-(3-fluorophenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azido-1-(3-fluorophenyl)ethanone is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of 1,2,3-triazole-containing compounds through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The 1,2,3-triazole ring is a key pharmacophore, known for its metabolic stability and ability to engage in various biological interactions. The presence of a 3-fluorophenyl group can further enhance the pharmacological properties of the resulting molecules, such as improved binding affinity and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potential therapeutic agents, with a focus on anticancer applications.
Key Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazole derivatives have shown a wide range of biological activities, including:
-
Anticancer Activity: Triazoles can be incorporated into nucleoside analogs and other scaffolds to create potent anticancer agents.
-
Antimicrobial Activity: The triazole moiety is a common feature in many antifungal and antibacterial drugs.[1]
-
Antiviral Activity: Triazole derivatives have been investigated for their potential to inhibit viral replication.
-
Enzyme Inhibition: The unique electronic properties of the triazole ring make it an effective scaffold for designing enzyme inhibitors.
A notable example of the application of a "3-fluorophenyl-1,2,3-triazole" moiety, which can be synthesized from this compound, is in the development of anticancer nucleoside analogs. For instance, 3′-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3′-deoxythymidine has demonstrated significant cytotoxic activity against various human cancer cell lines.[2]
Data Presentation
The following table summarizes the in vitro anticancer activity of a representative compound, 3′-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3′-deoxythymidine, which features the core structure derived from this compound.
| Compound ID | Cancer Cell Line | IC50 (µM)[2] |
| 1 | Cervical (HeLa) | 2.58 |
| 1 | Nasopharyngeal (KB) | 3.61 |
| 1 | Breast (MCF-7) | 3.12 |
| 1 | Lung (A549) | 3.34 |
| 1 | Colon (HCT-116) | 2.89 |
Table 1: In vitro anticancer activity of 3′-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3′-deoxythymidine (Compound 1).
Experimental Protocols
Protocol 1: General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC Reaction
This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to synthesize 1,2,3-triazoles from this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1,4-disubstituted 1,2,3-triazole.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of synthesized triazole derivatives against cancer cell lines.
Materials:
-
Synthesized triazole compounds
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazole compounds in the cell culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for bioactive triazoles.
Caption: Workflow for anticancer drug screening.
Caption: Hypothetical signaling pathway inhibition.
References
Application Notes and Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Azido-1-(3-fluorophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yield, broad functional group tolerance, and straightforward reaction conditions, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] The reaction proceeds under mild conditions, often at room temperature, and is compatible with a variety of solvents, including aqueous media.[1][4] The use of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent, dramatically accelerates the reaction compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1]
This document provides a detailed protocol for the CuAAC reaction of 2-Azido-1-(3-fluorophenyl)ethanone, an electron-deficient azide, with a terminal alkyne. The presence of the electron-withdrawing ketone group can influence the reactivity of the azide, generally leading to faster reaction rates.[5] This protocol is designed to be a robust starting point for researchers, with recommendations for optimization and purification.
Key Reaction Parameters
The success of the CuAAC reaction is dependent on several key parameters, which are summarized in the table below. These parameters can be adjusted to optimize the reaction for specific substrates and scales.
| Parameter | Recommended Conditions | Notes |
| Copper Source | 5 mol% Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | The active catalyst is Cu(I), which is generated in situ.[1][4] |
| Reducing Agent | 10 mol% Sodium Ascorbate | Used to reduce Cu(II) to the active Cu(I) species. A slight excess helps prevent oxidative homocoupling of the alkyne.[1] |
| Ligand | 5 mol% THPTA or TBTA | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is water-soluble and ideal for aqueous reactions.[4][6] Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is suitable for organic solvents. Ligands stabilize the Cu(I) oxidation state and accelerate the reaction.[6] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of t-BuOH/H₂O (1:1) | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. Gentle heating (40-50 °C) may be applied to accelerate slow reactions. |
| Reactant Ratio | 1.0 equivalent of Azide to 1.1 equivalents of Alkyne | A slight excess of the alkyne can help drive the reaction to completion. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a generic terminal alkyne on a 1 mmol scale.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Terminal Alkyne (1.1 mmol, 1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)
-
Sodium Ascorbate (0.1 mmol, 0.1 eq)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05 mmol, 0.05 eq)
-
Solvent (e.g., Dichloromethane, THF, or t-BuOH/H₂O)
-
Deionized Water
-
Saturated aqueous solution of Ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and the terminal alkyne (1.1 mmol).
-
Solvent Addition: Dissolve the reactants in the chosen solvent (10 mL).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution.
-
For organic solvents (using TBTA): Dissolve CuSO₄·5H₂O (0.05 mmol) and TBTA (0.05 mmol) in a minimal amount of a 1:1 mixture of water and t-butanol.
-
For aqueous solvents (using THPTA): Dissolve CuSO₄·5H₂O (0.05 mmol) and THPTA (0.05 mmol) in 1 mL of deionized water.
-
-
Addition of Copper and Ligand: Add the prepared catalyst solution to the reaction mixture.
-
Initiation of Reaction: Prepare a fresh solution of sodium ascorbate (0.1 mmol) in deionized water (1 mL) and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove the copper catalyst. Repeat the washing until the aqueous layer is colorless.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the CuAAC reaction.
Signaling Pathway Analogy: The Catalytic Cycle
The mechanism of the CuAAC reaction can be visualized as a catalytic cycle, analogous to a signaling pathway, where the copper catalyst is regenerated in each turn.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Azido-1-(3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azido-1-(3-fluorophenyl)ethanone is a versatile building block in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds. The presence of the azido group allows for its participation in a range of cyclization reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form 1,2,3-triazoles. The fluorophenyl moiety is of significant interest in medicinal chemistry, as the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of bioactive heterocyclic scaffolds.
Data Presentation
While specific quantitative data for reactions involving this compound is not extensively published, the following table provides representative data based on analogous reactions with similar substrates, illustrating typical reaction efficiencies.
| Entry | Heterocycle | Reactant | Catalyst/Conditions | Reaction Time (h) | Yield (%) |
| 1 | 1,2,3-Triazole | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O (1:1), Microwave | 0.5 | ~95% |
| 2 | 1,2,3-Triazole | Propargyl Alcohol | CuI, DIPEA, CH₂Cl₂ | 12 | ~90% |
| 3 | Imidazole | Benzylaldehyde, NH₄OAc | Acetic Acid, Reflux | 6 | ~75% (hypothetical) |
| 4 | Oxazole | Benzamide | H₂SO₄, Heat | 4 | ~70% (hypothetical) |
| 5 | Quinoxaline | Benzil, o-phenylenediamine | EtOH, Reflux | 8 | ~85% (hypothetical) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 1-(3-fluorophenyl)ethanone. The reaction proceeds via an initial bromination to form the α-bromo ketone, followed by nucleophilic substitution with sodium azide.
Materials:
-
1-(3-fluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium azide (NaN₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve 1-(3-fluorophenyl)ethanone (1.0 equiv.) in acetonitrile.
-
To the stirred solution, add p-toluenesulfonic acid (1.5 equiv.) and N-bromosuccinimide (1.4 equiv.).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add sodium azide (3.0 equiv.) in portions. Caution: Sodium azide is highly toxic and can form explosive compounds.
-
Stir the mixture at room temperature for an additional 2-3 hours.
-
Quench the reaction by adding ice-cold water.
-
Extract the product with diethyl ether (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (EtOAc/hexane gradient) to afford this compound.
Protocol 2: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
This protocol details the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
In a microwave-safe vial, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) to a 1:1 mixture of t-BuOH and water.
-
To this mixture, add copper(II) sulfate pentahydrate (0.1 equiv.) and sodium ascorbate (0.2 equiv.).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 80 °C) for 30 minutes.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1,2,3-triazole.
Protocol 3: Proposed Synthesis of 2,4-Disubstituted Imidazoles
This protocol outlines a plausible, though not explicitly cited, pathway to imidazole derivatives starting from the α-azido ketone. This method involves the reduction of the azide to an amine, followed by a multicomponent reaction.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃) or H₂/Pd-C
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
Procedure:
-
Reduction of the Azide:
-
Staudinger Reduction: Dissolve this compound (1.0 equiv.) in THF, then add triphenylphosphine (1.1 equiv.). Stir at room temperature until N₂ evolution ceases. Add water and stir for several hours to hydrolyze the aza-ylide to the amine.
-
Catalytic Hydrogenation: Dissolve the azide in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate under a balloon of H₂ until the starting material is consumed.
-
-
Isolate the resulting 2-amino-1-(3-fluorophenyl)ethanone hydrochloride after an acidic workup.
-
Imidazole Formation: In a round-bottom flask, combine the 2-amino-1-(3-fluorophenyl)ethanone hydrochloride (1.0 equiv.), an aromatic aldehyde (1.0 equiv.), and ammonium acetate (excess) in glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a base (e.g., NH₄OH) and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthesis of this compound.
Caption: Copper-catalyzed synthesis of 1,2,3-triazoles.
Application Notes: 2-Azido-1-(3-fluorophenyl)ethanone in Bioorthogonal Chemistry
Introduction
2-Azido-1-(3-fluorophenyl)ethanone is an organic compound featuring a terminal azide group, making it a valuable building block for bioorthogonal chemistry.[1] While specific literature on the 3-fluoro isomer is limited, its structural analog, 2-Azido-1-(4-fluorophenyl)ethanone, is recognized as a key intermediate in the synthesis of biologically active 1,2,3-triazoles via "click chemistry".[2][3] The azide moiety allows this molecule to participate in highly specific and efficient ligation reactions that can proceed in complex biological environments without interfering with native biochemical processes. Its primary applications lie in its ability to covalently link with molecules bearing complementary functional groups, such as alkynes or phosphines, enabling the labeling, tracking, and modification of biomolecules.
The presence of the fluorophenyl group may also offer unique advantages, such as modulating the compound's reactivity and solubility, or serving as a reporter for ¹⁹F NMR studies. This document outlines the primary bioorthogonal reactions involving this class of azide compounds and provides generalized protocols for their application.
Core Bioorthogonal Reactions & Applications
Azide-bearing molecules like this compound are versatile reagents for several bioorthogonal reactions. The most prominent among these are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Staudinger Ligation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of modern chemical biology, allowing for the conjugation of azides and strained cyclooctynes without the need for a toxic copper catalyst.[4][5] This makes it exceptionally well-suited for applications in living cells and organisms.[4][6] The reaction's driving force is the release of ring strain in the cyclooctyne, leading to rapid and highly specific formation of a stable triazole linkage.[4][7]
Key Features:
-
Biocompatible: No catalyst is required, avoiding issues of cellular toxicity.[5]
-
High Specificity: The azide and cyclooctyne groups are mutually reactive and inert to most biological functional groups.
-
Favorable Kinetics: Reactions are typically fast at physiological temperatures.[4]
Applications:
-
Live-cell imaging of azide-labeled biomolecules (e.g., glycans, proteins).[4]
-
In vivo tracking of metabolic pathways.[6]
-
Assembly of complex biomolecular conjugates for drug delivery.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine, such as one bearing an ortho-ester group.[8][9] The reaction proceeds via an aza-ylide intermediate, which rearranges to form the final product. A key advantage is that it produces a native amide bond in its "traceless" version, leaving no residual atoms from the phosphine reagent in the final conjugate.
Key Features:
-
High Specificity: Azides react selectively with phosphines.[10]
-
Biocompatible: The reaction proceeds readily in aqueous environments at neutral pH.[6]
-
Traceless Ligation: Can form a native peptide bond, which is highly desirable for protein engineering.[11]
Applications:
-
Site-specific modification of proteins and peptides.[11]
-
Cell surface labeling and glycan engineering.[6]
-
Radiolabeling of biomolecules for imaging techniques like PET.[12]
Caption: General workflow for the Staudinger Ligation.
Experimental Protocols
Protocol 1: Synthesis of 2-Azido-1-(phenyl)ethanone Derivatives
This protocol is adapted from the synthesis of 2-Azido-1-(4-fluorophenyl)ethanone and is expected to be applicable for the 3-fluoro isomer.[2][3] The process involves a two-step, one-pot reaction starting from the corresponding acetophenone derivative.
Materials:
-
1-(3-Fluorophenyl)ethanone
-
Acetonitrile (ACN)
-
p-Toluenesulfonic acid (p-TsOH)
-
N-Bromosuccinimide (NBS)
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) / Hexane solvent system
Procedure:
-
Bromination: Dissolve 1-(3-fluorophenyl)ethanone (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add p-Toluenesulfonic acid (1.5 eq) and N-Bromosuccinimide (1.4 eq) to the stirred mixture.
-
Heat the solution to reflux for 1-1.5 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Azidation: Cool the reaction mixture to room temperature.
-
Carefully add sodium azide (3.0 eq) to the flask. Caution: Sodium azide is highly toxic.
-
Stir the mixture for an additional 2-3 hours at room temperature.
-
Quenching and Extraction: Quench the reaction by adding ice-cold water.
-
Extract the aqueous mixture with diethyl ether (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by flash silica gel chromatography using an EtOAc/hexane gradient to afford the final product.
| Reactant/Reagent | Molar Equivalent | Purpose |
| 1-(3-Fluorophenyl)ethanone | 1.0 | Starting Material |
| p-Toluenesulfonic acid | 1.5 | Acid Catalyst |
| N-Bromosuccinimide (NBS) | 1.4 | Brominating Agent |
| Sodium Azide (NaN₃) | 3.0 | Azide Source |
Table 1: Molar equivalents for the synthesis of 2-azido-1-phenylethanone derivatives.[2]
Protocol 2: General Procedure for SPAAC-Mediated Protein Labeling
This protocol describes a general method for labeling a protein containing a bioorthogonally-incorporated strained alkyne with an azide-functionalized probe like this compound.
Materials:
-
Strained alkyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a solution of the alkyne-modified protein at a concentration of 1-10 mg/mL in PBS buffer.
-
Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the azide reagent over the protein is typically recommended. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Reaction times may vary depending on the specific reactants and desired degree of labeling.
-
Monitor the reaction progress using techniques such as SDS-PAGE (observing a mass shift) or mass spectrometry.
-
Remove the excess unreacted azide reagent using a desalting column (e.g., PD-10) or dialysis against PBS buffer.
-
The resulting labeled protein conjugate is now ready for downstream applications.
Data Summary and Reagent Properties
| Property | Value |
| Chemical Formula | C₈H₆FN₃O |
| Molar Mass | 179.15 g/mol |
| CAS Number | 848902-19-2 |
| Appearance | (Predicted) Crystalline solid |
Table 2: Physicochemical properties of this compound.[1]
| Feature | SPAAC | CuAAC | Staudinger Ligation |
| Complementary Group | Strained Alkyne (e.g., DBCO, BCN) | Terminal Alkyne | Triarylphosphine |
| Catalyst Required | No[4] | Yes (Copper I)[13] | No |
| Primary Application | Live-cell labeling, in vivo studies[6] | In vitro conjugation, material science[13] | Protein engineering, cell surface labeling[6][11] |
| Toxicity Concern | Low | Moderate (due to copper catalyst)[5] | Low |
| Linkage Formed | Triazole | 1,4-disubstituted Triazole | Amide |
Table 3: Comparison of major azide-mediated bioorthogonal reactions.
Caption: One-pot synthesis pathway for 2-azido-1-phenylethanone derivatives.
References
- 1. 2-AZIDO-1-(3-FLUORO-PHENYL)-ETHANONE CAS#: 848902-19-2 [amp.chemicalbook.com]
- 2. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 12. Use of 2-[(18)F]fluoroethylazide for the Staudinger ligation - Preparation and characterisation of GABA(A) receptor binding 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click Chemistry | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Labeling of Biomolecules with 2-Azido-1-(3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azido-1-(3-fluorophenyl)ethanone is a versatile chemical probe for the introduction of an azide moiety onto biomolecules. This aryl azide ketone serves as a valuable tool for bioconjugation, enabling the precise labeling and detection of a wide range of biological targets, including proteins and nucleic acids. The presence of the azide group allows for its participation in highly specific and efficient bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] These reactions facilitate the attachment of various reporter molecules, such as fluorophores, biotin, or other affinity tags, to the biomolecule of interest.
The fluorinated phenyl ring may offer advantageous properties, such as increased metabolic stability or altered pharmacokinetic profiles in cellular and in vivo studies. The ketone functionality can also be exploited for other conjugation strategies, although this application note will focus on the utility of the azide group in click chemistry.
Synthesis of this compound
A plausible synthesis route for this compound can be adapted from the established protocol for its 4-fluoro isomer.[4][5] The general two-step process involves the bromination of the corresponding acetophenone followed by nucleophilic substitution with sodium azide.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
| Reagent | Pro-Tip |
| 1-(3-fluorophenyl)ethanone | Starting material |
| N-Bromosuccinimide (NBS) | Brominating agent |
| p-Toluenesulfonic acid (p-TsOH) | Acid catalyst |
| Sodium Azide (NaN3) | Azide source (Caution: Highly toxic) |
| Acetonitrile (MeCN) | Anhydrous, reaction solvent |
| Diethyl ether (Et2O) | Extraction solvent |
| Anhydrous Sodium Sulfate (Na2SO4) | Drying agent |
| Ethyl acetate (EtOAc) | Eluent for chromatography |
| Hexane | Eluent for chromatography |
Procedure:
-
Bromination: Dissolve 1-(3-fluorophenyl)ethanone (1.0 equiv.) in acetonitrile in a round-bottom flask. Add N-bromosuccinimide (1.4 equiv.) and p-toluenesulfonic acid (1.5 equiv.). Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Azidation: After cooling the reaction mixture to room temperature, add sodium azide (3.0 equiv.) in portions. Stir the mixture for an additional 2-3 hours at room temperature.
-
Work-up: Quench the reaction by adding ice-cold water. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product, this compound.
Application 1: Labeling of Alkyne-Modified Proteins via CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for bioconjugation.[6][7][] It involves the reaction of an azide (in this case, on the labeling agent) with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst.
Figure 2: Workflow for CuAAC labeling of an alkyne-modified protein.
Experimental Protocol: Protein Labeling (CuAAC)
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
| Reagent | Role |
| Alkyne-modified protein | Target biomolecule |
| This compound | Labeling reagent |
| Copper(II) Sulfate (CuSO4) | Copper catalyst precursor |
| Sodium Ascorbate | Reducing agent to generate Cu(I) in situ |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Copper-chelating ligand to stabilize Cu(I) and protect the protein |
| Buffer (e.g., PBS, pH 7.4) | Reaction medium |
| DMSO | To dissolve the azide labeling reagent |
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein in a suitable buffer.
-
This compound stock solution (a 2 to 10-fold molar excess over the protein is a good starting point).
-
A premixed solution of CuSO4 and THPTA.
-
Freshly prepared sodium ascorbate solution.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Remove the excess labeling reagent and copper catalyst using a suitable method such as dialysis, size-exclusion chromatography (e.g., desalting column), or precipitation.
Application 2: Labeling of Azide-Modified Nucleic Acids via SPAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method that is ideal for labeling in living systems where copper toxicity is a concern.[3][][10] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide. For this application, the biomolecule would need to be azide-modified, and the labeling reagent would be a cyclooctyne derivative of a reporter molecule. Conversely, one could envision a derivative of this compound being used to label a cyclooctyne-modified biomolecule.
Figure 3: Workflow for SPAAC labeling of an azide-modified nucleic acid.
Experimental Protocol: Nucleic Acid Labeling (SPAAC)
This protocol provides a general framework for labeling azide-modified DNA or RNA.
Materials:
| Reagent | Role |
| Azide-modified DNA/RNA | Target biomolecule |
| Cyclooctyne-functionalized reporter (e.g., DBCO-dye) | Labeling reagent |
| Buffer (e.g., PBS or TE buffer, pH 7.4) | Reaction medium |
| DMSO or DMF | To dissolve the cyclooctyne reagent |
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of the cyclooctyne-functionalized reporter in DMSO or DMF.
-
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Azide-modified nucleic acid in a suitable buffer.
-
The cyclooctyne-reporter stock solution (a 5 to 20-fold molar excess is a typical starting point).
-
-
Incubation: Mix the components and incubate at room temperature or 37°C for 2-12 hours. The reaction time will depend on the specific cyclooctyne used.
-
Purification: Purify the labeled nucleic acid from the excess reporter molecule by methods such as ethanol precipitation, spin column purification, or HPLC.
Data Presentation
While specific quantitative data for this compound is not yet publicly available, the following tables outline the typical components and their recommended starting concentrations for labeling experiments. Optimization will be required for each specific application.
Table 1: Typical Reagent Concentrations for CuAAC Labeling of Proteins
| Component | Final Concentration Range |
| Alkyne-modified Protein | 1 - 50 µM |
| This compound | 20 µM - 1 mM |
| CuSO4 | 50 - 250 µM |
| THPTA | 250 µM - 1.25 mM |
| Sodium Ascorbate | 1 - 5 mM |
Table 2: Typical Reagent Concentrations for SPAAC Labeling of Nucleic Acids
| Component | Final Concentration Range |
| Azide-modified Nucleic Acid | 1 - 100 µM |
| Cyclooctyne-Reporter | 5 µM - 2 mM |
Concluding Remarks
This compound is a promising reagent for the labeling of biomolecules through click chemistry. Its straightforward synthesis and the bioorthogonal nature of the azide group make it a valuable addition to the chemical biology toolbox. The protocols provided here serve as a starting point for researchers to develop and optimize their specific labeling applications for proteins and nucleic acids.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols: Derivatives of 2-Azido-1-(3-fluorophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Azido-1-(3-fluorophenyl)ethanone is a versatile chemical intermediate. The presence of the azido group allows for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole derivatives. The fluorophenyl moiety can enhance pharmacokinetic properties such as metabolic stability and membrane permeability, making this scaffold attractive for medicinal chemistry and drug discovery. This document provides an overview of the potential applications of its derivatives and detailed protocols for their synthesis and evaluation. While specific data for the 3-fluoro derivatives are limited in the public domain, the following information is based on closely related analogues, such as the 4-fluoro and 2'-azidoacetophenone derivatives, and serves as a representative guide.
Potential Applications
Derivatives of 2-azido-1-phenylethanone have shown promise in several therapeutic areas. The primary application lies in their role as precursors to biologically active 1,2,3-triazoles. These triazole-containing compounds have been investigated for a range of activities, including:
-
Enzyme Inhibition: Certain triazole derivatives synthesized from azidoacetophenones have been explored as inhibitors of enzymes like monoamine oxidase (MAO), which is a target for the treatment of neurological disorders.[1]
-
Beta-Adrenergic Receptor Blockers: The synthesis of optically pure triazole-containing analogues of beta-blockers has been reported, suggesting potential cardiovascular applications.[2]
-
Antibacterial Agents: The azido group itself, as well as the resulting triazole rings, can be part of molecules with antibacterial properties.[3]
-
Anticancer Agents: Azido-nucleoside derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[4]
Data Presentation
The following table summarizes hypothetical quantitative data for a series of 1,2,3-triazole derivatives of this compound, based on activities reported for analogous compounds. This data is for illustrative purposes to demonstrate the potential of this compound class.
| Compound ID | R-group on Triazole | Target | Activity (IC50, µM) | Cytotoxicity (CC50, µM) |
| AZ-F-001 | Phenyl | MAO-A | 5.2 | >100 |
| AZ-F-002 | 4-Methoxyphenyl | MAO-B | 2.8 | >100 |
| AZ-F-003 | Propargyl alcohol | E. coli (MIC) | 32 | >100 |
| AZ-F-004 | Cyclohexyl | HeLa Cells | 15.7 | 25.4 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 2-azido-1-(4-fluorophenyl)ethanone.[5][6]
Materials:
-
1-(3-Fluorophenyl)ethanone
-
Acetonitrile (ACN)
-
p-Toluenesulfonic acid (p-TsOH)
-
N-Bromosuccinimide (NBS)
-
Sodium azide (NaN3)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 1-(3-Fluorophenyl)ethanone (1.0 eq) in acetonitrile in a round-bottom flask.
-
To the stirred solution, add p-toluenesulfonic acid (1.5 eq) and N-bromosuccinimide (1.4 eq).
-
Heat the mixture to reflux for 1-1.5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add sodium azide (3.0 eq) to the mixture and stir for an additional 2-3 hours at room temperature.
-
Quench the reaction by adding ice-cold water.
-
Extract the product with diethyl ether (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by flash silica gel chromatography using a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc) to afford the pure this compound.
Protocol 2: Synthesis of 1,2,3-Triazole Derivatives via CuAAC ("Click Chemistry")
This is a general protocol for the copper-catalyzed azide-alkyne cycloaddition.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole derivative by column chromatography or recrystallization.
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a general method to screen for MAO inhibition.[1]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (derivatives of this compound)
-
Clorgyline (positive control for MAO-A)
-
Pargyline (positive control for MAO-B)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds in buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to the potassium phosphate buffer.
-
Add the test compounds or positive controls to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a sodium hydroxide solution.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Synthetic workflow for the preparation and screening of this compound derivatives.
References
- 1. Synthesis of 2′-(1,2,3-triazoyl)-acetophenones: molecular docking and inhibition of in vitro monoamine oxidase activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Azido-1-(3-fluorophenyl)ethanone as a Photoaffinity Label
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique used to identify and study non-covalent interactions between small molecules and their biological targets, primarily proteins. This method relies on a photoactivatable probe that, upon irradiation with UV light, forms a highly reactive intermediate capable of covalently crosslinking to interacting macromolecules in close proximity. 2-Azido-1-(3-fluorophenyl)ethanone is a heterobifunctional chemical probe designed for this purpose. It incorporates a 3-fluorophenyl ethanone moiety, which can be tailored to interact with a specific biological target, and a photoactivatable azido group. The fluorine substitution can enhance binding affinity and metabolic stability. Upon photolysis, the aryl azide group generates a highly reactive nitrene intermediate that can insert into C-H, N-H, or O-H bonds of a target protein, forming a stable covalent bond. This allows for the subsequent identification and characterization of the labeled protein, providing critical insights into drug-target interactions, binding sites, and biological pathways.
While specific applications of this compound are not extensively documented in publicly available literature, its structural features make it a viable candidate for photoaffinity labeling studies. The protocols and data presented herein are based on established methodologies for similar aryl azide-based photoaffinity labels and provide a comprehensive guide for its synthesis and application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 848902-19-2[1] |
| Molecular Formula | C₈H₆FN₃O |
| Molecular Weight | 179.15 g/mol |
| Appearance | Pale yellow solid (predicted) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile) |
| Photolysis Wavelength | ~260-300 nm (typical for aryl azides) |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process starting from 1-(3-fluorophenyl)ethanone. This protocol is adapted from the synthesis of the isomeric 2-Azido-1-(4-fluorophenyl)ethanone.
Step 1: Bromination of 1-(3-fluorophenyl)ethanone
This step involves the alpha-bromination of the ketone.
Materials:
-
1-(3-fluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(3-fluorophenyl)ethanone (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add p-Toluenesulfonic acid (1.5 eq) and N-Bromosuccinimide (1.4 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (2 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Bromo-1-(3-fluorophenyl)ethanone.
Step 2: Azidation of 2-Bromo-1-(3-fluorophenyl)ethanone
This step involves the nucleophilic substitution of the bromide with an azide group.
Materials:
-
2-Bromo-1-(3-fluorophenyl)ethanone (from Step 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 2-Bromo-1-(3-fluorophenyl)ethanone (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding ice-cold deionized water.
-
Extract the product with ethyl acetate (2 x volumes).
-
Wash the combined organic layers with deionized water and brine, then dry over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Caption: Synthesis workflow for this compound.
Application: Photoaffinity Labeling Protocol
This protocol provides a general workflow for using this compound to identify protein targets in a complex biological sample, such as cell lysate.
Materials:
-
This compound (stock solution in DMSO)
-
Cell lysate or purified protein sample
-
Phosphate-buffered saline (PBS) or appropriate lysis buffer
-
UV lamp (e.g., 254 nm or 300 nm)
-
SDS-PAGE reagents
-
Western blotting or mass spectrometry equipment and reagents
-
"Click" chemistry reagents (e.g., alkyne-biotin, copper catalyst, TBTA) if the probe is to be functionalized for enrichment.
Procedure:
-
Incubation:
-
Incubate the cell lysate or purified protein with varying concentrations of this compound. A typical concentration range to test is 1-100 µM.
-
Perform a control experiment without the photoaffinity label.
-
To demonstrate specificity, include a competition experiment where the lysate is pre-incubated with an excess of a known non-photoreactive binder to the target of interest before adding the photoaffinity label.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4°C or room temperature) to allow for binding.
-
-
UV Irradiation:
-
Place the samples on ice or a cooling block to minimize heat-induced damage.
-
Irradiate the samples with UV light at a specific wavelength (e.g., 254 nm) for a set duration (e.g., 5-30 minutes). The optimal irradiation time and distance from the UV source should be empirically determined.
-
Keep a non-irradiated control to assess non-specific binding.
-
-
Analysis of Labeled Proteins:
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
If the target protein is known, perform a Western blot using a specific antibody to detect a shift in molecular weight corresponding to the covalent attachment of the label.
-
-
Enrichment and Mass Spectrometry (for unknown targets):
-
If the photoaffinity label contains a reporter tag (e.g., biotin, which can be introduced via "click" chemistry to an alkyne-modified version of the probe), enrich the labeled proteins using affinity purification (e.g., streptavidin beads).
-
Digest the enriched proteins (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the labeled proteins.
-
-
Caption: General workflow for photoaffinity labeling experiments.
Mechanism of Photoaffinity Labeling
The underlying principle of photoaffinity labeling with this compound involves the light-induced conversion of the azide group into a highly reactive nitrene.
Caption: Photoactivation mechanism of an aryl azide photoaffinity label.
Upon absorption of UV light, the aryl azide is excited, leading to the rapid elimination of nitrogen gas (N₂) and the formation of a singlet nitrene. This singlet nitrene is highly reactive and can undergo insertion into various chemical bonds within the binding pocket of the target protein, forming a stable covalent linkage. The singlet nitrene can also undergo intersystem crossing to a more stable triplet nitrene, which has different reactivity. For effective photoaffinity labeling, the insertion reaction of the singlet nitrene should be efficient.
Data Interpretation and Considerations
-
Specificity: The use of competition experiments is crucial to demonstrate that the labeling is specific to the intended binding site. A significant reduction in labeling in the presence of a competitor indicates specific binding.
-
Labeling Efficiency: The efficiency of photolabeling can be influenced by several factors, including the binding affinity of the probe, the quantum yield of nitrene formation, and the reactivity of the nitrene within the binding pocket.
-
Controls: Appropriate controls, such as no-UV irradiation and no-probe samples, are essential to identify non-specific interactions and background signals.
-
Probe Design: For target identification studies, the photoaffinity probe can be designed to include a reporter tag, such as biotin or an alkyne group for subsequent "click" chemistry. This facilitates the enrichment and identification of labeled proteins.
Conclusion
This compound is a promising, yet underexplored, photoaffinity label for the investigation of small molecule-protein interactions. The protocols and information provided here offer a solid foundation for researchers to synthesize and utilize this probe in their studies. While the lack of specific application data necessitates careful optimization and validation, the general principles of photoaffinity labeling with aryl azides are well-established and can guide the experimental design. The successful application of this probe could provide valuable insights into the molecular targets and mechanisms of action of bioactive compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Azido-1-(3-fluorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Azido-1-(3-fluorophenyl)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step synthesis: α-bromination of 1-(3-fluorophenyl)ethanone followed by nucleophilic substitution with sodium azide.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| BROM-01 | Low or incomplete conversion during the α-bromination step. | 1. Insufficient brominating agent.2. Inactive brominating agent (e.g., hydrolyzed NBS).3. Inadequate acid catalysis.4. Low reaction temperature or insufficient reaction time. | 1. Ensure the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide).2. Use freshly opened or properly stored N-bromosuccinimide.3. Ensure the catalytic amount of acid (e.g., p-toluenesulfonic acid) is added.4. Monitor the reaction by TLC and consider increasing the temperature or extending the reaction time if necessary. |
| BROM-02 | Formation of multiple spots on TLC during bromination, indicating side products. | 1. Over-bromination (di- or tri-brominated products).2. Ring bromination on the aromatic ring.3. Decomposition of starting material or product. | 1. Slowly add the brominating agent to the reaction mixture to avoid localized high concentrations.2. Maintain the recommended reaction temperature; avoid excessive heating.3. Ensure an inert atmosphere if the substrate is sensitive to oxidation. |
| AZID-01 | Low yield during the azidation step. | 1. Incomplete reaction.2. Inefficient nucleophilic substitution.3. Decomposition of the α-azido ketone product.4. Poor quality of sodium azide. | 1. Increase the equivalents of sodium azide (typically 2-3 equivalents).2. Consider using a phase-transfer catalyst if solubility of sodium azide is an issue.3. Maintain a moderate reaction temperature; α-azido ketones can be thermally sensitive.[1]4. Use dry, finely powdered sodium azide. |
| AZID-02 | The reaction mixture turns dark or shows signs of decomposition during azidation. | 1. Reaction temperature is too high.2. Presence of impurities that catalyze decomposition.3. The α-azido ketone product may be unstable under the reaction conditions. | 1. Perform the reaction at room temperature or slightly below.2. Ensure the starting α-bromo ketone is pure.3. Minimize reaction time once TLC indicates completion. |
| PUR-01 | Difficulty in purifying the final product. | 1. Co-elution of the product with starting material or byproducts during column chromatography.2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexane).2. After chromatography, attempt to crystallize the product from a suitable solvent system (e.g., ethanol/water or diethyl ether/hexane). |
| GEN-01 | Inconsistent yields between batches. | 1. Variability in reagent quality.2. Inconsistent reaction conditions (temperature, time, stirring).3. Moisture in the reaction. | 1. Use reagents from the same batch or qualify new batches.2. Carefully control all reaction parameters.3. Use anhydrous solvents and dry glassware. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis?
A1: The synthesis typically starts with 1-(3-fluorophenyl)ethanone. It is crucial to use a high-purity starting material to avoid side reactions.
Q2: How should I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is the recommended method for monitoring both the bromination and azidation steps. Use an appropriate solvent system (e.g., 20% ethyl acetate in hexane) and visualize the spots under UV light.
Q3: What are the primary safety concerns when working with sodium azide?
A3: Sodium azide is highly toxic and can be explosive, especially in the presence of heavy metals or when heated. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with acids, which can generate highly toxic hydrazoic acid. Quench any residual azide with a suitable reagent before disposal.
Q4: My final product is an oil, although it is reported as a solid. What should I do?
A4: If the purified product is an oil but is expected to be a solid, it may contain residual solvent or minor impurities. Try co-evaporating with a solvent like dichloromethane to remove traces of other solvents. If it remains an oil, attempt crystallization from different solvent systems. The 4-fluoro analog was successfully recrystallized from ethanol.[2]
Q5: How should I store the final product, this compound?
A5: α-azido ketones can be thermally and shock-sensitive. It is recommended to store the product in a cool, dark place, preferably in a refrigerator. Avoid friction and grinding of the solid material.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 2-Azido-1-(4-fluorophenyl)ethanone, which can be adapted for the 3-fluoro isomer.[2]
Step 1: Synthesis of 2-Bromo-1-(3-fluorophenyl)ethanone
-
Dissolve 1-(3-fluorophenyl)ethanone (1.0 equiv.) in acetonitrile.
-
Add p-toluenesulfonic acid (1.5 equiv.) and N-bromosuccinimide (1.4 equiv.) to the stirred mixture.
-
Heat the solution to reflux for 1 to 1.5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Synthesis of this compound
-
To the cooled reaction mixture from Step 1, add sodium azide (3.0 equiv.).
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Stir the mixture for an additional 2 to 3 hours at room temperature.
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Quench the reaction by adding ice-cold water.
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Extract the product with diethyl ether (2 x 25 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash silica gel chromatography (e.g., using a gradient of ethyl acetate in hexane).
Summary of Reaction Conditions (for 4-fluoro analog)
| Parameter | Value |
| Bromination Step | |
| Starting Material | 1-(4-Fluorophenyl)ethanone |
| Brominating Agent | N-Bromosuccinimide (1.4 equiv.) |
| Catalyst | p-Toluenesulfonic acid (1.5 equiv.) |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 1 - 1.5 hours |
| Azidation Step | |
| Azide Source | Sodium Azide (3.0 equiv.) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 3 hours |
| Workup & Purification | |
| Quenching | Ice-cold water |
| Extraction Solvent | Diethyl ether |
| Purification Method | Flash silica gel chromatography |
| Eluent | EtOAc/hexane (1:9 to 3:7 v/v) |
| Overall Yield | 65% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Azido-1-(3-fluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Azido-1-(3-fluorophenyl)ethanone. The following information is compiled to address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification methods for α-azido ketones like this compound are flash column chromatography on silica gel and recrystallization. A combination of these two techniques often yields the highest purity.
Q2: What are the potential impurities I should be aware of during the synthesis and purification?
A2: Potential impurities include:
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Starting Materials: Unreacted 2-bromo-1-(3-fluorophenyl)ethanone and residual sodium azide.
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Byproducts: Small amounts of the corresponding α-hydroxy ketone formed by hydrolysis of the azide. Isomeric impurities may also be present if the starting material, 1-(3-fluorophenyl)ethanone, contained other isomers.
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Degradation Products: Azido compounds can be sensitive to heat and light, potentially leading to degradation. It's important to handle them with care. Azido impurities, in general, are known to be potentially mutagenic and carcinogenic, so appropriate safety precautions are necessary.[1]
Q3: Are there any specific safety precautions for handling this compound?
A3: Yes. Organic azides are potentially explosive and should be handled with care. Avoid heating the compound to high temperatures, especially in a concentrated form. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be carried out in a well-ventilated fume hood.
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Product is not eluting from the column | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Poor separation of the product from impurities | The eluent system is too polar, causing all compounds to elute together. The column was not packed properly, leading to channeling. | Decrease the polarity of the eluent to achieve better separation on the TLC plate before running the column. Repack the column carefully, ensuring a level and well-settled silica bed. |
| Streaking of the compound on the TLC plate and column | The compound may be too acidic or basic, leading to strong interaction with the silica gel. The compound is degrading on the silica gel. | Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds. If degradation is suspected, consider using a different stationary phase like alumina or deactivating the silica gel.[2] |
| Product comes off the column with an unexpected yellow color | This may indicate the presence of an impurity or decomposition. | Collect the colored fractions separately and analyze them by TLC. If the color is due to an impurity, it may be removed by a subsequent purification step like recrystallization. |
Recrystallization
| Issue | Potential Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable for your compound. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] Consider using a solvent pair, such as ethanol/water or ethyl acetate/hexane.[4][5] |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling process is too rapid. The melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Ensure the chosen solvent has a boiling point lower than the melting point of your compound. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth. | Evaporate some of the solvent to increase the concentration and then try cooling again. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound if available. |
| Low recovery of the purified product. | Too much solvent was used during recrystallization. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize the solubility of the product before filtration. |
Experimental Protocols
Disclaimer: The following protocols are based on the purification of the closely related isomer, 2-Azido-1-(4-fluorophenyl)ethanone, and may require optimization for this compound.
Protocol 1: Flash Column Chromatography
This protocol is adapted from the purification of 2-Azido-1-(4-fluorophenyl)ethanone.[6]
-
Preparation of the Column:
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Select a glass column of appropriate size for the amount of crude material.
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Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Carefully load the sample onto the top of the silica gel bed.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
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Start eluting with a low-polarity solvent mixture, such as 10% ethyl acetate in hexane.
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Gradually increase the polarity of the eluent as the column runs. A gradient of 10% to 30% ethyl acetate in hexane is a good starting point.[6]
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Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
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Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol is a general method and may need to be adapted based on the solubility of this compound. Ethanol is a good starting point for the solvent, as it was used for the 4-fluoro isomer.[6]
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Solvent Selection:
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Place a small amount of the crude product in a test tube.
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Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.
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Heat the test tube gently. The compound should fully dissolve.
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Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.
-
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Recrystallization Procedure:
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Place the crude product in an Erlenmeyer flask.
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Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.
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If there are any insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature.
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Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven at a low temperature to remove any residual solvent.
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Data Presentation
Table 1: Suggested Starting Conditions for Purification
| Purification Method | Stationary Phase/Solvent | Eluent/Conditions | Expected Outcome |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Gradient of 10% to 30% Ethyl Acetate in Hexane | Separation of non-polar impurities and starting materials. |
| Recrystallization | Ethanol | Dissolve in minimum hot solvent, cool slowly. | Removal of polar impurities and obtain crystalline solid. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 2-Azido-1-(3-fluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azido-1-(3-fluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and straightforward method is a two-step process. It begins with the alpha-bromination of 1-(3-fluorophenyl)ethanone to yield 2-bromo-1-(3-fluorophenyl)ethanone. This intermediate is then subjected to a nucleophilic substitution reaction with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to produce the desired this compound.
Q2: What are the critical reaction parameters to control during the azidation step?
A2: Temperature and reaction time are crucial. The reaction is typically conducted at or slightly above room temperature. Prolonged reaction times or elevated temperatures can increase the likelihood of side product formation. It is also essential to use an anhydrous solvent to prevent hydrolysis of the starting material and product. The purity of the starting material, 2-bromo-1-(3-fluorophenyl)ethanone, is also critical for a clean reaction.
Q3: Are there any significant safety precautions to consider when working with sodium azide?
A3: Yes, sodium azide is highly toxic and can be explosive, especially when in contact with acids (forms highly toxic and explosive hydrazoic acid) or heavy metals.[1] All reactions involving sodium azide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Care should be taken to avoid the formation of metal azides, which are shock-sensitive explosives.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[2] A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting material (2-bromo-1-(3-fluorophenyl)ethanone) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
This guide addresses common issues and potential side products encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely by TLC. If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature (e.g., to 40-50 °C). Ensure an adequate molar excess of sodium azide is used (typically 1.5 to 3 equivalents). |
| Hydrolysis of Starting Material or Product | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| Side Product Formation | See the specific troubleshooting sections below for identifying and mitigating common side reactions. |
| Inefficient Work-up and Purification | During the aqueous work-up, ensure complete extraction of the product with a suitable organic solvent. Optimize the solvent system for column chromatography to achieve good separation of the product from impurities. A gradient elution might be necessary. |
Problem 2: Presence of Unreacted 2-Bromo-1-(3-fluorophenyl)ethanone
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | As mentioned above, extend the reaction time or cautiously increase the temperature while monitoring for the formation of degradation products. |
| Poor Quality of Sodium Azide | Use a fresh, high-purity source of sodium azide. Ensure it has been stored under appropriate conditions to prevent decomposition. |
| Poor Solubility of Sodium Azide | Vigorous stirring is essential to ensure good mixing. Using a solvent in which sodium azide has better solubility, such as DMF, can be considered, although this may require adjustments to the work-up procedure. |
Problem 3: Formation of a Major, Unidentified Side Product
The formation of significant side products can often be attributed to competing reaction pathways. Below are some of the most likely side reactions.
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Identification: This impurity would have a distinct TLC spot and can be identified by comparing its NMR or GC-MS data with an authentic sample.
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Cause: Incomplete bromination in the previous step, leading to carryover of the starting material.
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Prevention: Ensure the alpha-bromination reaction goes to completion. Purify the 2-bromo-1-(3-fluorophenyl)ethanone intermediate thoroughly before the azidation step.
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Removal: This impurity can usually be separated from the desired product by column chromatography.
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Identification: The Favorskii rearrangement of α-halo ketones in the presence of a base leads to carboxylic acid derivatives.[3][4] If an alkoxide or amine is present (or hydroxide from residual water), this rearrangement can occur. The product will have a significantly different chemical shift in NMR spectroscopy and a different mass in mass spectrometry.
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Cause: The presence of basic impurities in the reaction mixture or the use of a basic work-up. Sodium azide itself is slightly basic.
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Prevention: Use purified reagents and solvents. Maintain a neutral or slightly acidic pH during the work-up.
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Removal: The acidic nature of the carboxylic acid byproduct allows for its removal by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up. The ester or amide derivatives would require chromatographic separation.
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Identification: Elimination of HBr from the starting material would yield an α,β-unsaturated ketone. This product would be identifiable by the appearance of vinyl proton signals in the ¹H NMR spectrum.
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Cause: The presence of a base can promote the elimination of HBr. Even a weak base can facilitate this side reaction, especially at elevated temperatures.
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Prevention: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate. Avoid the use of strong bases.
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Removal: This non-polar byproduct can typically be separated from the more polar azide product by column chromatography.
Experimental Protocols
Synthesis of 2-Bromo-1-(3-fluorophenyl)ethanone
A solution of 1-(3-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform is prepared in a round-bottom flask. To this solution, bromine (1.0-1.1 eq) is added dropwise at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the bromine color disappears. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield 2-bromo-1-(3-fluorophenyl)ethanone.
Synthesis of this compound
To a solution of 2-bromo-1-(3-fluorophenyl)ethanone (1.0 eq) in anhydrous acetonitrile (or DMF), sodium azide (1.5-3.0 eq) is added.[2] The resulting suspension is stirred vigorously at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC. After the disappearance of the starting material, the reaction mixture is poured into ice-cold water and extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as the final product.[2]
Data Presentation
Due to the lack of specific literature data on the quantitative analysis of side products for this exact synthesis, the following table presents a qualitative summary of potential impurities and their likely analytical signatures.
| Compound | Potential Side Product of | Likely ¹H NMR Signature | Likely Mass Spec (m/z) |
| 1-(3-Fluorophenyl)ethanone | Incomplete Bromination | Singlet for methyl protons (~2.6 ppm) | M⁺ = 138.13 |
| 3-Fluorophenylacetic acid | Favorskii Rearrangement | Singlet for methylene protons (~3.6 ppm), broad singlet for carboxylic acid proton | M⁺ = 154.13 |
| 1-(3-Fluorophenyl)ethenone | Elimination | Doublets for vinyl protons (~5.5-6.5 ppm) | M⁺ = 136.12 |
| 2-Hydroxy-1-(3-fluorophenyl)ethanone | Hydrolysis of Bromo-ketone | Singlet for methylene protons (~4.8 ppm), broad singlet for hydroxyl proton | M⁺ = 154.13 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting decision-making workflow.
References
Technical Support Center: Synthesis of 2-Azido-1-(3-fluorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Azido-1-(3-fluorophenyl)ethanone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step, one-pot reaction involving the bromination of 1-(3-fluorophenyl)ethanone followed by azidation.
Issue 1: Low Yield of the Final Product
A low overall yield can result from incomplete reactions in either the bromination or azidation step, or from product loss during workup and purification.
| Possible Cause | Recommendation | Rationale |
| Incomplete Bromination | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting acetophenone is still present after the recommended reaction time, consider adding a small additional portion of N-Bromosuccinimide (NBS). Ensure the reaction is protected from light, as radical side reactions can consume the brominating agent. | Incomplete conversion of the starting material is a primary reason for low yields. Visualizing the reaction components on a TLC plate provides a clear indication of reaction completion. |
| Inefficient Azidation | The choice of solvent is crucial. Polar aprotic solvents like DMF or acetonitrile are generally effective. The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can significantly improve the reaction rate and yield, especially in less polar solvents, by facilitating the transfer of the azide anion to the organic phase.[1][2] | The azide ion has poor solubility in many organic solvents. A PTC helps to overcome this issue, leading to a more efficient nucleophilic substitution. |
| Product Decomposition | The α-azido ketone product can be thermally sensitive. Avoid excessive heating during the reaction and purification steps. Sodium azide is toxic and can form explosive heavy metal azides; handle with care and avoid contact with heavy metals.[3] | Thermal degradation can lead to the formation of byproducts and a lower yield of the desired product. Proper handling of azides is a critical safety measure. |
| Side Reactions | The intermediate α-bromo ketone is susceptible to elimination reactions, especially in the presence of a strong base, which can lead to the formation of α,β-unsaturated ketones. Using a mild base or controlling the reaction temperature can minimize this side reaction. | Elimination competes with the desired nucleophilic substitution. Optimizing the reaction conditions to favor substitution is key to maximizing the yield. |
Issue 2: Presence of Impurities in the Final Product
Impurities can arise from unreacted starting materials, byproducts from side reactions, or decomposition of the product.
| Observed Impurity | Possible Cause | Troubleshooting Step |
| Unreacted 1-(3-fluorophenyl)ethanone | Incomplete bromination. | Increase the reaction time for the bromination step or use a slight excess of NBS. Ensure efficient stirring. |
| Dibrominated Product | Use of excess NBS or prolonged reaction time for bromination. | Carefully control the stoichiometry of NBS (typically 1.05-1.1 equivalents). Monitor the reaction by TLC and stop it once the starting material is consumed. |
| α-Hydroxy Ketone | Presence of water during the azidation step, leading to hydrolysis of the α-bromo ketone. | Use anhydrous solvents and reagents for both the bromination and azidation steps. |
| Polymeric materials | Self-condensation of the product or intermediates. | Maintain a moderate reaction temperature and avoid prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step, one-pot synthesis method for this compound?
A common and effective method involves the α-bromination of 1-(3-fluorophenyl)ethanone using a brominating agent like N-bromosuccinimide (NBS), followed by in-situ nucleophilic substitution with an azide source, such as sodium azide (NaN₃).[4]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction. You can track the disappearance of the starting material (1-(3-fluorophenyl)ethanone) and the appearance of the intermediate (2-Bromo-1-(3-fluorophenyl)ethanone) and the final product.
Q3: What are the most common side reactions to be aware of?
The primary side reactions include:
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Over-bromination: Formation of a dibrominated ketone if an excess of the brominating agent is used.[5]
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Elimination: The α-bromo ketone intermediate can undergo elimination to form an α,β-unsaturated ketone, particularly in the presence of a base.
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Formation of α-enaminones: This can occur if the α-azido ketone is exposed to basic conditions, leading to deprotonation and rearrangement.[6]
Q4: Can I use a different brominating agent instead of NBS?
While NBS is commonly used due to its ease of handling, other brominating agents like bromine (Br₂) can also be employed. However, Br₂ is more hazardous and can lead to different side products, so the reaction conditions would need to be re-optimized.
Q5: Is a phase-transfer catalyst always necessary for the azidation step?
While not strictly necessary, especially when using polar aprotic solvents like DMF, a phase-transfer catalyst is highly recommended to improve the reaction rate and yield.[1][2] It facilitates the transfer of the azide anion from the solid or aqueous phase to the organic phase where the reaction occurs.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a similar synthesis of 2-Azido-1-(4-fluorophenyl)ethanone.[4]
Materials:
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1-(3-fluorophenyl)ethanone
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N-Bromosuccinimide (NBS)
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p-Toluenesulfonic acid (catalyst)
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Sodium Azide (NaN₃)
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Acetonitrile (anhydrous)
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Diethyl ether
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate (for chromatography)
Procedure:
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Bromination:
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In a round-bottom flask, dissolve 1-(3-fluorophenyl)ethanone (1.0 eq) in anhydrous acetonitrile.
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To this stirred solution, add p-toluenesulfonic acid (catalytic amount) followed by N-bromosuccinimide (1.05-1.1 eq) in portions.
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Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
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Azidation:
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Once the bromination is complete (as indicated by TLC), cool the reaction mixture to room temperature.
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Carefully add sodium azide (1.5-2.0 eq) to the reaction mixture.
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Stir the mixture at room temperature for 2-4 hours. Again, monitor the progress by TLC until the bromo-intermediate is consumed.
-
-
Workup and Purification:
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Quench the reaction by adding cold water.
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Extract the product into diethyl ether (2 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
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Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of α-Azido Ketones
| Parameter | Condition A | Yield Trend A | Condition B | Yield Trend B | Rationale |
| Solvent | Acetonitrile | Good | Dimethylformamide (DMF) | Excellent | Polar aprotic solvents are effective at solvating the azide salt, promoting the reaction. |
| Catalyst | None | Moderate | Tetrabutylammonium bromide (TBAB) | High | A phase-transfer catalyst facilitates the transport of the azide anion into the organic phase, increasing the reaction rate.[1][2] |
| Temperature | Room Temperature | Moderate | 50°C | High | Increased temperature generally increases the reaction rate, but may also promote side reactions if too high. |
| Azide Equivalents | 1.1 eq | Moderate | 2.0 eq | High | A larger excess of sodium azide pushes the equilibrium towards the product, favoring the substitution reaction. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sodium Azide | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"stability issues with 2-Azido-1-(3-fluorophenyl)ethanone in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Azido-1-(3-fluorophenyl)ethanone in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is changing color (e.g., turning yellow/brown) and showing multiple spots on TLC analysis. What is happening?
A1: This is a common indication of decomposition. This compound, like other α-azido ketones, is an energetic compound with limited stability.[1][2] Decomposition can be initiated by several factors, including exposure to heat, light, incompatible solvents, and contaminants.[2][3]
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound and its solutions are stored at a low temperature (recommended ≤ -18°C) and protected from light.[3][4]
-
Solvent Purity: Ensure that the solvents used are pure, dry, and free from acidic or basic impurities.
-
Inert Atmosphere: For prolonged storage or sensitive reactions, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q2: What are the recommended solvents for dissolving and handling this compound?
Recommended Solvents:
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Acetone
Solvents to Avoid:
-
Chlorinated Solvents: NEVER use dichloromethane (DCM) or chloroform. These can react with the azide group to form highly explosive di- and tri-azidomethane.[2][4]
-
Acidic Solvents/Additives: Avoid acidic conditions, as they can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1][3]
-
Protic Solvents (for long-term storage): While alcohols may be used as reaction solvents, long-term storage in protic solvents is generally not recommended due to the potential for slow reactions or degradation.
Q3: How does temperature affect the stability of this compound in solution?
A3: Elevated temperatures can significantly accelerate the decomposition of α-azido ketones.[3] Thermal decomposition can lead to the loss of nitrogen gas (N₂) and the formation of reactive intermediates like nitrenes, which can then undergo various rearrangements and side reactions.[5]
Recommendations:
-
Always prepare and handle solutions of this compound at low temperatures (e.g., in an ice bath).
-
For reactions requiring elevated temperatures, it is advisable to add the azide solution slowly to the heated reaction mixture and to use it immediately after preparation.
Q4: Is this compound sensitive to light?
A4: Yes. α-azido acetophenones are known to be photolabile.[4][5] Exposure to light, particularly UV light, can induce photochemical decomposition, leading to the formation of radical intermediates and subsequent byproducts.[4][5]
Recommendations:
-
Work in a well-ventilated fume hood with the sash lowered to minimize exposure to ambient light.
-
Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light.[3]
-
Avoid direct exposure to sunlight or other strong light sources.
Q5: I am observing unexpected byproducts in my reaction. What are the likely decomposition pathways for this compound?
A5: The decomposition of α-azido ketones can be complex. Based on the known reactivity of this class of compounds, several decomposition pathways are possible in solution.[5]
Potential Decomposition Pathways:
-
Formation of α-Imino Ketone: Thermal or photochemical decomposition can lead to the loss of N₂ to form a nitrene intermediate, which can then rearrange to an α-imino ketone.
-
Hydrolysis: In the presence of water, the α-imino ketone can be hydrolyzed to the corresponding dicarbonyl compound.[5]
-
Self-Condensation: If the azide is reduced to the corresponding α-amino ketone, it can undergo self-condensation to form a pyrazine derivative.[5][6]
Below is a simplified logical diagram illustrating the factors leading to decomposition.
Caption: Factors leading to the decomposition of this compound in solution.
Data Summary
Currently, there is a lack of specific quantitative data in the literature for the stability of this compound. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions. A general stability assessment protocol is provided below.
| Parameter | General Recommendation | Rationale |
| Storage Temperature | ≤ -18°C | Minimizes thermal decomposition.[3][4] |
| Light Conditions | In the dark (amber vials) | Prevents photolytic decomposition.[3] |
| Solution Concentration | ≤ 1M | Reduces the risk of rapid decomposition.[1][3] |
| Recommended Solvents | Acetonitrile, THF, Ethyl Acetate | General purpose aprotic solvents. |
| Incompatible Solvents | Chlorinated solvents, Strong Acids | Risk of forming explosive compounds or toxic gas.[2][3][4] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in a Chosen Solvent
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.
Objective: To determine the rate of degradation of this compound in a given solvent under specific temperature and light conditions.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., acetonitrile)
-
Amber HPLC or glass vials with screw caps
-
HPLC or TLC system for analysis
-
Internal standard (a stable compound that does not react with the azide or degrade under the test conditions)
-
Temperature-controlled environment (e.g., refrigerator, incubator)
Workflow Diagram:
References
- 1. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-azido-1-phenylethanone [chemicalbook.com]
- 4. Solid-state photolysis of alpha-azidoacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolysis of alpha-azidoacetophenones: direct detection of triplet alkyl nitrenes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Click Reactions with 2-Azido-1-(3-fluorophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Azido-1-(3-fluorophenyl)ethanone in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for click reactions involving this compound?
A1: The choice of solvent is critical for a successful click reaction. While a variety of solvents can be used, mixtures of water with a co-solvent like DMSO, t-butanol, or DMF are often effective.[1][2][3] For instance, a 3:1 (v/v) mixture of DMSO and t-butanol is a common choice.[2] The optimal solvent system will depend on the solubility of your alkyne substrate.
Q2: Which copper source and ligand should I use for my reaction with this compound?
A2: The most common and effective catalyst system for CuAAC is generated in situ from a copper(II) source, a reducing agent, and a stabilizing ligand.[4][5][6][7][8]
-
Copper Source: Copper(II) sulfate (CuSO₄) is widely used due to its stability and availability.[1][7]
-
Reducing Agent: Sodium ascorbate is the preferred reducing agent to generate the active Cu(I) catalyst.[1][4][5][6]
-
Ligand: Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand for non-aqueous or mixed solvent systems, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is ideal for reactions in aqueous buffers, which is particularly relevant for bioconjugation.[4][5][7]
Q3: How can I monitor the progress of my click reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to observe the consumption of starting materials and the formation of the triazole product. For some systems, fluorogenic azides can be used, where the resulting triazole is fluorescent, allowing for real-time monitoring.[2][5][9]
Q4: What are the storage and stability considerations for this compound?
A4: Organic azides, especially low molecular weight ones, can be sensitive to heat and light and may have a limited shelf life.[10] It is recommended to store this compound in a cool, dark place. While many organic azides are stable under most reaction conditions, it is good practice to handle them with care.[10]
Troubleshooting Guide
This guide addresses common issues encountered during click reactions with this compound.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[4][5] Ensure all solutions are properly degassed.[2] Prepare the Cu(I) catalyst in situ from CuSO₄ and a fresh solution of sodium ascorbate.[6][7] |
| Incorrect Reagent Stoichiometry | The ratio of reagents is crucial. Ensure you are using the correct equivalents of each component. A common starting point is a slight excess of the alkyne and sodium ascorbate relative to the azide.[3] |
| Poor Solubility of Reactants | If either this compound or your alkyne has poor solubility in the chosen solvent, the reaction rate will be significantly reduced. Try a different co-solvent (e.g., DMF, DMSO, t-butanol) or adjust the solvent ratio.[1] |
| Steric Hindrance | If the alkyne is sterically hindered, the reaction may require more forcing conditions. Consider increasing the reaction temperature, but be mindful of the stability of your reactants.[4] |
| Inappropriate pH | The click reaction is generally tolerant of a wide pH range (4-12).[6][8] However, for bioconjugation reactions, maintaining a pH between 7 and 9 is often optimal.[11] |
Problem 2: Presence of Side Products
Possible Causes & Solutions
| Cause | Recommended Action |
| Oxidative Homocoupling of Alkyne | This is a common side reaction. Ensure a slight excess of the reducing agent (sodium ascorbate) is present to prevent this.[6] Degassing the reaction mixture is also critical.[2] |
| Reaction with Other Functional Groups | While click chemistry is highly selective, side reactions can occur, especially in complex biological samples. For example, alkynes can sometimes react with thiols.[12][13] |
| Decomposition of Azide | Although generally stable, prolonged heating or exposure to light can lead to the decomposition of the azide.[10] Protect your reaction from light if using photosensitive compounds. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Residual Copper Catalyst | Residual copper can be toxic to cells and interfere with downstream applications.[11][12] It can often be removed using copper-chelating resins or by standard purification techniques like column chromatography.[11] |
| Excess Reagents | Unreacted azide or alkyne can co-elute with the product. Optimize the stoichiometry to minimize excess starting material. If necessary, use a purification method with sufficient resolution, such as preparative HPLC. |
| Poor Solubility of the Triazole Product | The triazole product may have different solubility characteristics than the starting materials.[12] This can sometimes be exploited for purification by precipitation. For oligonucleotides, ethanol precipitation can be an effective purification step.[2] |
Experimental Protocols
General Protocol for a Small-Scale Click Reaction
This protocol is a starting point and may require optimization for your specific alkyne.
-
In a suitable reaction vial, dissolve this compound (1 equivalent) and your alkyne (1.1 equivalents) in a degassed solvent mixture (e.g., DMSO/water 1:1).
-
Add a freshly prepared aqueous solution of sodium ascorbate (50 mM, 50 equivalents).[3]
-
Add an aqueous solution of copper(II) sulfate (e.g., Cu(OAc)₂ at 110mM, 1.2 equivalents).[3]
-
Stir the reaction at room temperature or gently heat (e.g., 60°C) for 30 minutes to several hours.[3]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, proceed with your desired work-up and purification method.
Protocol for Click Reaction with Oligonucleotides
This protocol is adapted for larger scale reactions with biomolecules.[2]
-
Dissolve 12.7 mg of TBTA in 240 µL of degassed DMSO/t-butanol (3:1 v/v).
-
Transfer this solution to 1.7 mg of CuBr under an inert atmosphere (e.g., argon) and vortex to dissolve.
-
In a separate vial, dissolve your alkyne-modified oligonucleotide (e.g., 800 nmol) in 80 µL of degassed water.
-
Add 2 equivalents of this compound to the oligonucleotide solution.
-
Transfer the oligonucleotide/azide solution to the TBTA/CuBr solution.
-
Incubate the reaction at 45°C for approximately 1 hour.
-
Purify the clicked oligonucleotide, for example, by ethanol precipitation.[2]
Visualizations
Troubleshooting Logic for a Failed Click Reaction
Caption: A flowchart for troubleshooting common issues in click reactions.
General Workflow for a Copper-Catalyzed Click Reaction
Caption: A typical experimental workflow for performing a CuAAC reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. broadpharm.com [broadpharm.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 13. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TLC Analysis of 2-Azido-1-(3-fluorophenyl)ethanone Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2-Azido-1-(3-fluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: How can I visualize this compound on a TLC plate?
A1: this compound can typically be visualized under UV light (254 nm) due to its aromatic ring, where it will appear as a dark spot on a fluorescent green plate[1][2]. For more specific detection of the azide functional group, a specialized staining procedure is highly effective. This involves a two-step process: first, the reduction of the azide to an amine using triphenylphosphine, followed by staining with ninhydrin, which produces a distinct color[3][4][5].
Q2: My starting material, an alpha-bromo ketone, and my azide product have very similar Rf values. How can I improve their separation?
A2: If the reactant and product have similar Rf values, adjusting the polarity of the mobile phase is the first step[6]. Try a less polar solvent system to increase the interaction of the compounds with the silica plate, which may lead to better separation. If changing the solvent system is ineffective, consider using a different type of TLC plate, such as a reversed-phase plate[7].
Q3: What are some common solvent systems (eluents) for analyzing this type of compound?
A3: For compounds like this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. A common mobile phase for purification of a similar compound, 2-Azido-1-(4-fluorophenyl)ethanone, was a gradient of ethyl acetate in hexane (e.g., 1:9 to 3:7 v/v)[8]. The optimal ratio will depend on the specific reaction being monitored.
Q4: Can I use a potassium permanganate (KMnO4) stain for this analysis?
A4: While a potassium permanganate stain is a general-purpose stain for compounds that can be oxidized, it may not be ideal for selectively visualizing the azide. It will likely react with other functional groups present and may not provide clear differentiation between your starting material and product. The triphenylphosphine/ninhydrin stain is more specific for the azide group[3][5].
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of reactions involving this compound.
| Problem | Potential Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample concentration is too low[7][9]. 2. The compound is not UV-active or the chosen stain is inappropriate. 3. The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve in the solvent pool[9]. 4. The compound is volatile and may have evaporated[7]. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase concentration[7][9]. 2. Use a combination of visualization methods. Check under UV light (254 nm and 360 nm) and then use a chemical stain (e.g., triphenylphosphine/ninhydrin for the azide, 2,4-DNPH for the ketone)[1][3]. 3. Ensure the spotting line is always above the solvent level in the chamber[9]. |
| Spots are streaking or elongated. | 1. The sample is too concentrated (overloaded)[10][11][12]. 2. The compound is highly polar or has acidic/basic properties, causing strong interaction with the silica gel[10][12]. 3. The incorrect solvent system is being used[9]. | 1. Dilute the sample before spotting it on the TLC plate[7]. 2. For acidic compounds, add a small amount (e.g., 0.1-2%) of acetic or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine[7][12]. 3. Experiment with different solvent systems to find one that provides better spot definition[9]. |
| The solvent front is uneven. | 1. The TLC plate was placed in the developing chamber at an angle. 2. The bottom of the TLC plate is not flat, causing uneven solvent uptake. 3. The chamber was disturbed during development[2]. | 1. Ensure the plate is placed vertically and centered in the chamber. 2. Gently scrape the bottom of the plate to ensure it is level. 3. Place the developing chamber in a location where it will not be moved or shaken. |
| Rf values are inconsistent between runs. | 1. The composition of the solvent system is not consistent. 2. The developing chamber was not saturated with solvent vapor. 3. Temperature fluctuations can affect separation[10]. | 1. Always prepare fresh eluent for each run and measure solvent volumes accurately[9]. 2. Place a piece of filter paper in the chamber to aid saturation and keep the chamber covered. 3. Run TLC experiments in a temperature-stable environment. |
Experimental Protocols
Protocol 1: General TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate[13].
-
Sample Spotting: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line. The spot should be 1-2 mm in diameter[10].
-
Development: Pour the chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line[9][13]. Cover the chamber.
-
Completion: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil[13].
-
Drying: Allow the solvent to completely evaporate from the plate in a fume hood.
Protocol 2: Visualization of Organic Azides with Triphenylphosphine/Ninhydrin Stain
This protocol is adapted from a known method for staining organic azides[3][5].
-
Preparation of Solutions:
-
Solution A: 10% triphenylphosphine (PPh₃) in dichloromethane (CH₂Cl₂).
-
Solution B: 0.3% ninhydrin in a mixture of n-butanol and acetic acid (100:3 v/v).
-
-
TLC Development: Run and dry the TLC plate as described in Protocol 1.
-
Reduction Step: Dip the dried TLC plate into Solution A for approximately 30 seconds. Remove the plate and let the excess reagent drip off.
-
Heating Step 1: Dry the plate in an oven or with a heat gun at 80°C for 5 minutes.
-
Staining Step: Dip the plate into Solution B for 30 seconds.
-
Heating Step 2: Remove the plate, let the excess reagent drip off, and heat it again at 80°C for 5 minutes to develop the colored spots (amines, formed from the azides, will typically appear as purple or reddish-brown spots).
Data Presentation
The following table provides representative Rf values for compounds that may be present in a reaction mixture starting from 2-Bromo-1-(3-fluorophenyl)ethanone to form the azide, followed by a hypothetical click reaction to form a triazole. Note: These are example values and will vary based on exact experimental conditions.
| Compound | Structure | Hexane:Ethyl Acetate (4:1) | Hexane:Ethyl Acetate (2:1) |
| 2-Bromo-1-(3-fluorophenyl)ethanone (Starting Material) | C1=CC(=CC(=C1)F)C(=O)CBr | 0.55 | 0.75 |
| This compound (Product) | C1=CC(=CC(=C1)F)C(=O)CN=[N+]=[N-] | 0.45 | 0.68 |
| Example Triazole Product | C1=CC(=CC(=C1)F)C(=O)CC2=CN(N=N2)R | 0.20 | 0.45 |
Visualizations
Caption: A step-by-step workflow for the visualization of azide compounds on a TLC plate.
Caption: A decision tree for troubleshooting common issues encountered during TLC analysis.
References
- 1. epfl.ch [epfl.ch]
- 2. silicycle.com [silicycle.com]
- 3. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. microbiozindia.com [microbiozindia.com]
- 12. chembam.com [chembam.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Scale-up Synthesis of 2-Azido-1-(3-fluorophenyl)ethanone
Welcome to the technical support center for the scale-up synthesis of 2-Azido-1-(3-fluorophenyl)ethanone. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your scale-up efforts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction of the starting material, 2-Bromo-1-(3-fluorophenyl)ethanone. | - Ensure the sodium azide is fully dissolved before adding the bromo-ketone.- Increase the reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC.- Use a phase transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the reaction rate. |
| Degradation of the product. | - Maintain a controlled temperature throughout the reaction. Avoid excessive heating.[1]- Quench the reaction mixture with ice-cold water promptly upon completion.[2][3] | |
| Formation of Impurities | Presence of unreacted 2-Bromo-1-(3-fluorophenyl)ethanone. | - Increase the molar excess of sodium azide.[2][3]- Extend the reaction time. |
| Hydrolysis of the bromo-ketone or the azide product. | - Ensure the use of anhydrous solvents. | |
| Difficulty in Product Isolation and Purification | The product is an oil or a low-melting solid. | - After extraction, concentrate the organic layer under reduced pressure at a low temperature to avoid decomposition.- Purify by column chromatography using a silica gel slurry packed with a non-polar solvent and gradually increasing the polarity.[2] |
| Residual sodium azide in the product. | - Perform multiple aqueous washes during the work-up to remove all water-soluble azide salts. | |
| Safety Concerns During Scale-up | Formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[4][5] | - Strictly avoid acidic conditions. The reaction should be run under neutral or slightly basic conditions.[4][5]- Use a buffered system if necessary to maintain a stable pH.[5]- Ensure adequate ventilation and work in a fume hood.[6] |
| Potential for explosion of the organic azide product. | - Do not isolate large quantities of the pure azide. If storage is necessary, keep it as a solution at low temperature and protected from light.[1]- Avoid friction, shock, or static discharge, especially with the isolated product.[6]- Do not use metal spatulas for handling sodium azide or the organic azide product.[6] | |
| Use of incompatible materials. | - NEVER use chlorinated solvents (e.g., dichloromethane, chloroform) as they can form highly explosive di- and tri-azidomethane.[1]- Avoid contact of azides with heavy metals (e.g., copper, lead) as they can form shock-sensitive metal azides.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling sodium azide?
A1: Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin. It can also form explosive heavy metal azides. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Weigh sodium azide in a fume hood and avoid creating dust. Use plastic or ceramic spatulas instead of metal ones.[6]
Q2: How can I monitor the progress of the azidation reaction?
A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you can visualize the spots under UV light. The product, this compound, should have a different Rf value than the starting material, 2-Bromo-1-(3-fluorophenyl)ethanone.
Q3: What is the recommended work-up procedure for this reaction at a larger scale?
A3: Upon completion, the reaction mixture should be quenched by pouring it into a larger volume of ice-cold water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers should be washed multiple times with water and then with brine to remove residual sodium azide and other water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature.
Q4: Can I distill the final product for purification?
A4: No, you should never attempt to distill organic azides. They are often thermally unstable and can decompose explosively upon heating.[1] Purification should be performed using methods such as column chromatography at room temperature.[1][2]
Q5: How should I dispose of azide-containing waste?
A5: Azide waste is hazardous and must be handled with extreme care. Quench any residual azide by reacting it with a suitable reagent (e.g., sodium nitrite under acidic conditions to form nitrous acid, which decomposes the azide to nitrogen gas). This should only be done by trained personnel following established safety protocols. Never dispose of azide waste down the drain, and never mix it with acidic waste, which could generate highly toxic and explosive hydrazoic acid.[1]
Experimental Protocol: Scale-up Synthesis of this compound
This protocol is a general guideline for the scale-up synthesis. The specific quantities and conditions may need to be optimized for your particular setup.
Starting Material: 2-Bromo-1-(3-fluorophenyl)ethanone Reagents: Sodium azide (NaN₃), Acetone (or DMF), Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add sodium azide (1.5 - 3.0 equivalents) to a mixture of acetone and water (e.g., 4:1 v/v).
-
Dissolution: Stir the mixture at room temperature until the sodium azide is completely dissolved.
-
Addition of Starting Material: Slowly add a solution of 2-Bromo-1-(3-fluorophenyl)ethanone (1.0 equivalent) in acetone to the sodium azide solution over a period of 30-60 minutes. Maintain the temperature between 20-25°C. An ice bath may be necessary to control any exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a separate vessel containing ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with water (2 x volume) and then with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.
-
Purification (if necessary): Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
References
Technical Support Center: Removal of Copper Catalyst from 2-Azido-1-(3-fluorophenyl)ethanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper-catalyzed reactions of 2-Azido-1-(3-fluorophenyl)ethanone, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
Troubleshooting Guides
This section addresses common issues encountered during the removal of copper catalysts from reaction mixtures containing this compound and its derivatives.
Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Extraction
-
Possible Cause: Incomplete removal of copper salts. Simple aqueous washes are often insufficient to remove all copper species, which can form complexes with the product or starting materials.
-
Troubleshooting Steps:
-
Chelating Washes: Wash the organic layer with an aqueous solution of a chelating agent. Common choices include:
-
Multiple Extractions: Repeat the chelating wash until the aqueous layer is colorless.[2]
-
pH Adjustment: Be mindful that aqueous ammonia is basic, and ammonium chloride is acidic.[2] Ensure your product, a triazole derived from this compound, is stable at the chosen pH. Triazoles are generally very stable.[6]
-
Problem 2: Product Co-elutes with Copper on Silica Gel Chromatography
-
Possible Cause: The polarity of the copper complexes is similar to the desired product. This can be exacerbated if the product itself has chelating moieties.
-
Troubleshooting Steps:
-
Pre-Chromatography Workup: Perform a thorough aqueous workup with a chelating agent (as described in Problem 1) before attempting column chromatography.[2]
-
Filtration through a Plug: Before concentrating the organic layer for chromatography, pass it through a short plug of silica gel or Celite. This can remove a significant portion of the residual copper.[2]
-
Alternative Stationary Phases: If co-elution persists, consider using a different stationary phase for chromatography, such as alumina.[2]
-
Reverse-Phase Chromatography: For water-soluble products, reverse-phase chromatography (e.g., C18) can be effective for separating the organic product from inorganic copper salts.[7][8]
-
Problem 3: Low Product Yield After Purification
-
Possible Cause:
-
Product loss during extensive aqueous washes.
-
Product degradation due to pH instability.
-
Product adsorption onto solid supports.
-
-
Troubleshooting Steps:
-
Minimize Extractions: Use the most effective chelating agent to reduce the number of required washes.
-
Check pH Stability: Test the stability of your product in small-scale experiments at the pH of the intended aqueous wash.
-
Use of Heterogeneous Catalysts: For future reactions, consider using a heterogeneous copper catalyst (e.g., copper wire, copper on a solid support).[9][10] These can often be removed by simple filtration, minimizing workup steps and improving yield.[10]
-
Solid-Phase Extraction (SPE): For water-soluble products, C18 SPE cartridges can be an efficient method to remove copper ions with potentially higher recovery than liquid-liquid extraction.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing copper catalysts from CuAAC reactions?
A1: The most widely used and often most effective methods involve chelation followed by an aqueous extraction. Washing the reaction mixture with an aqueous solution of EDTA or ammonia is a standard practice.[2][3][4][11] For many small organic molecules, subsequent filtration through a plug of silica or Celite, followed by column chromatography, is sufficient to obtain a pure product.[2]
Q2: How do I choose the right chelating agent for my workup?
A2: The choice depends on the stability of your product:
-
EDTA: Effective over a range of pH values, but often used at a slightly basic pH (around 8) for optimal chelation.[4]
-
Ammonia (NH₄OH): Basic conditions. Forms a characteristic deep blue complex with copper, providing a good visual indicator of removal.[2][3]
-
Ammonium Chloride (NH₄Cl): Acidic conditions.[2] It is advisable to test the stability of your specific triazole product under these conditions on a small scale.
Q3: My product is water-soluble. How can I remove the copper catalyst?
A3: For water-soluble products, several options are available:
-
Dialysis: Particularly useful for larger molecules, dialysis against an EDTA solution followed by water can effectively remove copper ions.[7][8]
-
Chelating Resins: Resins like Chelex can be used to bind and remove copper ions from an aqueous solution.[7]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can be used to separate a higher molecular weight product from smaller copper ions.
-
Reverse-Phase Solid-Phase Extraction (SPE): C18 cartridges can retain the organic product while allowing the inorganic copper salts to be washed away.[8]
Q4: Can I avoid a complex workup altogether?
A4: Yes, by using a heterogeneous copper catalyst. Options include copper(I) oxides, copper nanoparticles, or copper supported on materials like silica or charcoal.[9][10] These catalysts can be removed by simple filtration after the reaction is complete, which can significantly simplify the purification process and potentially increase the final yield.[10]
Quantitative Data on Copper Removal Methods
The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, and the chosen workup protocol. The following table summarizes typical efficiencies for common methods.
| Removal Method | Typical Efficiency (Residual Copper) | Key Considerations |
| Aqueous Wash (Water only) | Poor to Moderate | Generally insufficient for complete removal. |
| Aqueous Wash (Chelating Agent) | Good (< 50 ppm) | Highly effective. Efficiency depends on the number of washes and the chosen chelating agent.[2] |
| Silica Gel/Celite Filtration | Moderate to Good | Effective for removing precipitated copper salts and some complexed copper.[2] |
| Column Chromatography | Good to Excellent | Can achieve very high purity, but may lead to yield loss. A pre-chromatography workup is highly recommended.[2] |
| Heterogeneous Catalysis | Excellent | Removal by simple filtration, leading to very low residual copper in the product solution.[10] |
| Chelating Resins (e.g., Chelex) | Excellent | Very effective for aqueous solutions.[7] |
Experimental Protocols
Protocol 1: Standard Workup Using a Chelating Agent (EDTA)
-
Reaction Quenching: Once the reaction is complete, dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA (disodium salt), with the pH adjusted to 8.
-
Separation: Shake the funnel, allow the layers to separate, and drain the aqueous layer.
-
Repeat: Repeat the EDTA wash until the aqueous layer is no longer colored.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Further Purification: The crude product can then be further purified by column chromatography. For products derived from this compound, a typical eluent system would be a gradient of ethyl acetate in hexane.[12]
Protocol 2: Purification using a Heterogeneous Copper Catalyst
-
Reaction Setup: Perform the reaction using a heterogeneous copper catalyst (e.g., copper wire, Cu/C).
-
Filtration: Upon reaction completion, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the solid catalyst.
-
Solvent Removal: Rinse the reaction flask and the Celite pad with a small amount of the reaction solvent and combine the filtrates.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can be used as is or subjected to further purification (e.g., recrystallization or column chromatography) if necessary.
Visualization
Logical Workflow for Copper Catalyst Removal
The following diagram illustrates a decision-making workflow for selecting the appropriate copper removal strategy.
Caption: Decision workflow for copper catalyst removal.
References
- 1. scispace.com [scispace.com]
- 2. Automation of Copper-Mediated 18F-Fluorination of Aryl Pinacol Boronates Using 4-Dimethylaminopyridinium Triflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(3-Fluorophenyl)ethanone(455-36-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 2-Bromo-1-(3-fluorophenyl)ethanone | CAS#:53631-18-8 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry [mdpi.com]
- 11. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 2-Azido-1-(3-fluorophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 2-Azido-1-(3-fluorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Potential impurities can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. The most common impurities to consider are:
-
Starting Materials:
-
1-(3-Fluorophenyl)ethanone
-
2-Bromo-1-(3-fluorophenyl)ethanone or 2-Chloro-1-(3-fluorophenyl)ethanone (unreacted α-halo-ketone)
-
-
Reagent Residues:
-
Positional Isomers:
-
2-Azido-1-(2-fluorophenyl)ethanone
-
2-Azido-1-(4-fluorophenyl)ethanone (if the initial starting material, 1-(3-fluorophenyl)ethanone, was not pure)[3]
-
-
Byproducts from Synthesis:
-
Products of elimination reactions from the α-halo-ketone intermediate.[4]
-
-
Degradation Products:
Q2: An unexpected peak has appeared in my HPLC chromatogram. How do I identify it?
A2: Identifying an unknown peak requires a systematic approach.
-
Mass Spectrometry (LC-MS): The most powerful tool for this purpose. Determine the mass-to-charge ratio (m/z) of the unknown peak. This can provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.
-
Spiking Studies: If you suspect a specific impurity (e.g., a starting material), inject a sample spiked with a small amount of that suspected compound. If the peak area of the unknown increases, its identity is confirmed.
-
Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation). Analyze the degraded sample by HPLC to see if any of the degradation products match the retention time of your unknown peak.
-
Fraction Collection and NMR: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC. The collected fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q3: How can I quantify the amount of residual sodium azide in my sample?
A3: Residual sodium azide is a critical impurity to monitor due to its toxicity.[7] Direct detection by standard reversed-phase HPLC with UV is difficult as the azide ion has a poor chromophore. Recommended methods include:
-
Ion Chromatography (IC): This is a robust method for quantifying small anions like azide.[1][8]
-
Derivatization followed by HPLC or GC: The azide can be reacted with a derivatizing agent to make it detectable by UV or other means. For example, reaction with pentafluorobenzyl bromide (PFBB) allows for detection by HPLC-UV or GC.[2]
Troubleshooting Guides
Issue: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the concentration of the sample being injected. Dilute your sample and re-inject.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Solution: The pH of the mobile phase can affect the ionization state of your analyte and impurities. Adjust the pH of the aqueous portion of your mobile phase.
-
-
Possible Cause 3: Secondary Interactions with the Stationary Phase.
-
Solution: Some compounds can have secondary interactions with residual silanol groups on the silica-based column. Try a different column chemistry (e.g., an end-capped column) or add a competing amine (like triethylamine) in small quantities to the mobile phase.
-
-
Possible Cause 4: Column Degradation.
-
Solution: The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.
-
Issue: Inconsistent Retention Times
-
Possible Cause 1: Fluctuation in Column Temperature.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
-
Possible Cause 2: Mobile Phase Composition Change.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly.
-
-
Possible Cause 3: Pump Malfunction.
-
Solution: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is suitable for detecting organic impurities such as starting materials, isomers, and degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.
Protocol 2: GC-MS for Volatile Impurities and Byproducts
This method can be used to identify volatile starting materials or low molecular weight byproducts.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
Data Presentation
Table 1: Example HPLC-UV Data for Potential Impurities
| Compound Name | Likely Retention Time (min) | UV λmax (nm) | Potential Origin |
| Sodium Azide | ~2-3 (if detectable) | ~200-210 | Reagent |
| 1-(3-Fluorophenyl)ethanone | ~12.5 | 245, 280 | Starting Material |
| 2-Bromo-1-(3-fluorophenyl)ethanone | ~15.8 | 250, 290 | Intermediate |
| This compound | ~14.2 | 248, 285 | Product |
| 2-Amino-1-(3-fluorophenyl)ethanone | ~9.7 | 246, 282 | Degradation Product |
Note: Retention times are illustrative and will vary based on the specific HPLC system and conditions.
Table 2: Example Mass Spectrometry Data for Potential Impurities
| Compound Name | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| 1-(3-Fluorophenyl)ethanone | ESI+ | 139.05 | 121, 95 |
| 2-Bromo-1-(3-fluorophenyl)ethanone | ESI+ | 216.96 / 218.96 | 138, 121, 95 |
| This compound | ESI+ | 180.06 | 152 (loss of N₂), 121, 95 |
| 2-Amino-1-(3-fluorophenyl)ethanone | ESI+ | 154.07 | 137, 121, 95 |
Visualizations
Caption: Synthetic pathway and potential points of impurity introduction.
Caption: Workflow for identifying an unknown impurity from an HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. journalajacr.com [journalajacr.com]
- 8. Determination of Genotoxic Azide Impurity in Cilostazol API by Ion Chromatography with Matrix Elimination [mdpi.com]
Validation & Comparative
A Comparative Guide to 2-Azido-1-(3-fluorophenyl)ethanone and Other Azido Ketones for Chemical Biology and Drug Discovery
In the landscape of chemical biology and drug discovery, azido ketones have emerged as versatile tools for a myriad of applications, ranging from bioorthogonal "click" chemistry to photoaffinity labeling for target identification. This guide provides a detailed comparison of 2-Azido-1-(3-fluorophenyl)ethanone with other commonly employed azido ketones, offering insights into their synthesis, reactivity, and utility in experimental workflows. The strategic placement of a fluorine atom on the phenyl ring can influence the compound's reactivity and physicochemical properties, making it a subject of interest for researchers designing bespoke chemical probes.
Physicochemical Properties and Synthesis
Azido ketones are characterized by the presence of an azide (-N₃) group, typically at the α-position to a carbonyl moiety. The introduction of substituents on the aromatic ring, such as a fluorine atom, can modulate the electronic properties of the molecule. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties based on structurally similar compounds. A general synthesis for α-azido ketones involves the reaction of the corresponding α-bromo ketone with sodium azide.
Table 1: Comparison of Physicochemical Properties of Substituted 2-Azidoacetophenones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Position of Substituent | Expected Electronic Effect |
| 2-Azido-1-phenylethanone | C₈H₇N₃O | 161.16 | - | Neutral |
| This compound | C₈H₆FN₃O | 179.15 | meta | Electron-withdrawing (inductive) |
| 2-Azido-1-(4-fluorophenyl)ethanone | C₈H₆FN₃O | 179.16 | para | Electron-withdrawing (inductive) |
| 2-Azido-1-(4-methoxyphenyl)ethanone | C₉H₉N₃O₂ | 191.19 | para | Electron-donating (resonance) |
| 2-Azido-1-(4-nitrophenyl)ethanone | C₈H₆N₄O₃ | 206.16 | para | Strongly electron-withdrawing |
| 2-Azido-1-(4-chlorophenyl)ethanone | C₈H₆ClN₃O | 195.60 | para | Electron-withdrawing (inductive) |
Note: The data for this compound is based on its chemical formula. The electronic effect is predicted based on general principles of organic chemistry.
Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry, is a primary application for azido ketones, enabling the formation of stable 1,2,3-triazole linkages.[1][2] The electronic nature of the substituent on the phenyl ring of the azido ketone can influence the reaction kinetics. Electron-withdrawing groups, such as the fluorine atom in this compound, are generally expected to slightly increase the reactivity of the azide group in CuAAC reactions.[3]
Table 2: Comparative Yields of Triazole Synthesis via CuAAC with Various Azido Ketones
| Azido Ketone | Alkyne Partner | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 2-Azido-1-phenylethanone | Propargyl ethers | CuI/DMF | Not Specified | Good | [4] |
| 2-Azido-1-(4-bromophenyl)ethanone | Propargyl ethers | CuI/DMF | Not Specified | Good | [4] |
| 2-Azido-1-(4-phenylphenyl)ethanone | Propargyl ethers | CuI/DMF | Not Specified | Good | [4] |
| 2-Azido-1-(4-fluorophenyl)ethanone | Not Specified | Not Specified | Not Specified | 65 (synthesis of azide) | [5] |
| 2-Azido-1-(4-nitrophenyl)ethanone | Not Specified | Not Specified | Not Specified | 70 (synthesis of azide) | [6] |
Application in Photoaffinity Labeling
Aryl azides, including azido ketones, can serve as photoaffinity labeling (PAL) probes. Upon irradiation with UV light, they form highly reactive nitrene intermediates that can covalently crosslink to nearby biomolecules, enabling the identification of binding partners.[2][7] The substitution pattern on the aromatic ring can affect the photochemical properties of the azide. Fluorine substitution, in particular, has been studied for its potential to modulate the reactivity and stability of the resulting nitrene.[8][9]
Table 3: Photochemical Properties of Photoreactive Groups Used in PAL
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Aryl Azide | ~260-300 | Nitrene | Small size | Short wavelength can cause protein damage; potential for rearrangement |
| Fluorinated Aryl Azide | ~260-300 | Nitrene | May influence nitrene stability and reactivity | Similar to aryl azides; specific effects depend on fluorine position |
| Benzophenone | ~350-360 | Triplet biradical | Longer wavelength activation; less protein damage | Larger size may perturb binding |
| Diazirine | ~350-380 | Carbene | Small size; high reactivity | Can be synthetically challenging |
Note: This table provides a general comparison of photoreactive groups. Specific data for this compound is not available.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the structurally similar 2-Azido-1-(4-fluorophenyl)ethanone.[5]
Materials:
-
1-(3-Fluorophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium azide (NaN₃)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexane for elution
Procedure:
-
Dissolve 1-(3-Fluorophenyl)ethanone (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) and p-toluenesulfonic acid (0.1 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully add sodium azide (1.5 eq) in portions and stir the mixture for 12-16 hours at room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford this compound.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for the "click" reaction between an azido ketone and a terminal alkyne.[2][10]
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
Procedure:
-
Dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
Prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole product by silica gel column chromatography.
General Protocol for Photoaffinity Labeling and Target Identification
This protocol outlines a general workflow for using an azido ketone-based probe for protein target identification.
Materials:
-
This compound-derived probe (containing a reporter tag or a handle for click chemistry)
-
Cell lysate or purified protein sample
-
UV lamp (e.g., 254 nm or 300 nm)
-
Streptavidin-agarose beads (if using a biotin reporter tag)
-
Reagents for click chemistry (if using an alkyne handle)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometry reagents
Procedure:
-
Incubate the azido ketone probe with the cell lysate or protein sample to allow for binding to target proteins.
-
Irradiate the sample with UV light for a specified time to induce photocrosslinking.
-
(Optional) If the probe contains an alkyne handle, perform a CuAAC reaction with an azide-functionalized reporter tag (e.g., biotin-azide).
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by in-gel fluorescence (if using a fluorescent tag) or by Western blotting with an antibody against the reporter tag (e.g., streptavidin-HRP for biotin).
-
For target identification, enrich the labeled proteins using affinity purification (e.g., streptavidin beads for biotinylated proteins).
-
Digest the enriched proteins and analyze the resulting peptides by mass spectrometry to identify the protein targets.
Visualizations
Caption: Synthesis of this compound.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Azido-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Triazoles Derived from Fluorinated Phenylacetones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1,2,3-triazole derivatives synthesized from α-azido-phenylacetones, with a particular focus on compounds derived from fluorinated precursors. Due to the limited availability of specific data on triazoles derived from 2-Azido-1-(3-fluorophenyl)ethanone, this guide will utilize data from the closely related and structurally similar 4-fluorophenyl analogue as a primary example. The information presented herein is intended to offer insights into the potential antimicrobial and anticancer activities of this class of compounds, supported by available experimental data and methodologies.
Introduction
Triazole compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The introduction of a fluorine atom into the phenyl ring of these molecules can significantly modulate their physicochemical properties and biological efficacy. This guide focuses on 1,2,3-triazoles synthesized via 'click chemistry' from precursors such as 2-azido-1-(fluorophenyl)ethanone, offering a comparative look at their potential as therapeutic agents.
Synthesis and Experimental Protocols
The synthesis of 1,2,3-triazole derivatives from α-azido-ketones typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1]
Experimental Protocol: Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone (Precursor)
A common method for the synthesis of the precursor 2-azido-1-(4-fluorophenyl)ethanone is as follows:
-
Bromination: 1-(4-Fluorophenyl)ethanone is first brominated at the α-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, in a suitable solvent like acetonitrile. The reaction mixture is typically heated to reflux.
-
Azidation: The resulting α-bromo ketone is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via nucleophilic substitution to yield 2-azido-1-(4-fluorophenyl)ethanone. The product is typically purified by column chromatography.[2]
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative
The following is an illustrative protocol for the synthesis of a specific triazole, 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, which has demonstrated antimicrobial activity.[3]
-
Reaction: The synthesis involves the reaction of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)hydrazine-1-carbothioamide with a suitable reagent that leads to the formation of the thiadiazole ring and subsequent linkage to the benzenesulfonic acid moiety. The exact conditions for this specific multi-step synthesis can be complex and are detailed in the source literature.[3]
A generalized workflow for the synthesis of such triazole derivatives is depicted in the diagram below.
Caption: General workflow for the synthesis of 1,2,3-triazoles.
Comparative Biological Activity
The biological activity of triazoles can vary significantly based on the substituents on both the triazole ring and the phenyl ring. The following tables summarize the available quantitative data for a representative fluorophenyl-triazole derivative and compare it with other relevant compounds.
Table 1: Antimicrobial Activity of a 4-Fluorophenyl-Triazole Derivative [3]
| Compound | Test Organism | Activity | Reference Compound |
| 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid | Listeria monocytogenes | Comparable to Ampicillin and Vancomycin | Ampicillin, Vancomycin |
| 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid | Escherichia coli | Comparable to Ampicillin and Vancomycin | Ampicillin, Vancomycin |
Table 2: Comparative Anticancer Activity of Various Fluorophenyl-Containing Triazoles [4]
| Compound Class | Cancer Cell Lines | Activity Range (GI₅₀/IC₅₀) |
| Fused 1,2,4-triazoles carrying a 2,4-dichloro-5-fluorophenyl moiety | Leukemia, Non-small cell lung cancer, Melanoma, Ovarian, Prostate, Breast cancer | 1.06 - 25.4 µM |
| Other fluorinated triazole derivatives have also shown potent anticancer activity against a wide range of cancer cell lines.[5][6] | - | - |
Signaling Pathways
Anticancer triazole derivatives often exert their effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways. One common pathway involves the activation of caspases, a family of protease enzymes that play essential roles in apoptosis.
Caption: A simplified signaling pathway for apoptosis induction.
Conclusion
While specific experimental data for triazoles derived from this compound remains to be fully elucidated in publicly available literature, the data from structurally similar 4-fluorophenyl derivatives suggest that this class of compounds holds significant promise as both antimicrobial and anticancer agents. The synthetic accessibility via click chemistry allows for the generation of diverse libraries for further screening and optimization. Future research should focus on the direct synthesis and comprehensive biological evaluation of 3-fluorophenyl-triazole derivatives to establish a clearer structure-activity relationship and to identify lead compounds for further drug development. Researchers are encouraged to explore the methodologies and findings presented in this guide as a foundation for their own investigations into this promising area of medicinal chemistry.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystal Structure of 2-Azido-1-phenylethanone Derivatives: Precursors to Bioactive Triazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of 2-azido-1-phenylethanone derivatives, which serve as key intermediates in the synthesis of medicinally important 1,2,3-triazoles. While the specific crystal structure for 2-Azido-1-(3-fluorophenyl)ethanone is not publicly available, this guide leverages detailed crystallographic data from its isomers and other closely related analogues to offer valuable insights into their solid-state properties and synthetic applications.
The "click chemistry" approach to synthesizing 1,2,3-triazoles has garnered significant attention in medicinal chemistry due to the diverse biological activities of this class of compounds. The 2-azido-1-phenylethanone backbone is a crucial building block in this process, and understanding its structural characteristics is paramount for designing novel therapeutic agents.
Comparative Analysis of Crystal Structures
The solid-state architecture of 2-azido-1-phenylethanone derivatives is influenced by the nature and position of substituents on the phenyl ring. Here, we compare the crystallographic data of the para-substituted derivatives: 2-Azido-1-(4-fluorophenyl)ethanone, 2-Azido-1-(4-methylphenyl)ethanone, and 2-Azido-1-(4-nitrophenyl)ethanone.
| Parameter | 2-Azido-1-(4-fluorophenyl)ethanone[1][2] | 2-Azido-1-(4-methylphenyl)ethanone[3] | 2-Azido-1-(4-nitrophenyl)ethanone[4] |
| Chemical Formula | C₈H₆FN₃O | C₉H₉N₃O | C₈H₆N₄O₃ |
| Molecular Weight | 179.16 g/mol | 175.19 g/mol | 206.17 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pbca | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 10.7985 Å, b = 8.3971 Å, c = 17.485 Å | a = 7.696 Å, b = 9.025 Å, c = 14.248 Å, β = 118.726° | a = 7.556 Å, b = 9.083 Å, c = 13.518 Å, β = 103.55° |
| Volume (ų) | 1585.5 | 867.8 | 901.4 |
| Key Intermolecular Interactions | C—H···O hydrogen bonds | C—H···O hydrogen bonds | C—H···N hydrogen bonds and π–π stacking |
The data reveals that even minor changes to the para-substituent lead to different crystal packing arrangements, transitioning from an orthorhombic system for the fluoro derivative to a monoclinic system for the methyl and nitro derivatives. The nature of the substituent also dictates the dominant intermolecular forces, with the nitro derivative exhibiting π–π stacking interactions in addition to hydrogen bonding.[4]
Experimental Protocols
The synthesis of these azido-ketone intermediates generally follows a two-step process from the corresponding substituted acetophenone.
General Synthesis of 2-Azido-1-(aryl)ethanone Derivatives
A general synthetic workflow for these compounds is depicted below.
Caption: Synthetic workflow for 2-azido-1-(aryl)ethanone derivatives.
Detailed Protocol for 2-Azido-1-(4-fluorophenyl)ethanone[1][2]:
-
Bromination: 1-(4-Fluorophenyl)ethanone is dissolved in acetonitrile. To this stirred solution, p-toluenesulfonic acid and N-bromosuccinimide are added. The mixture is heated to reflux for 1-1.5 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Azidation: After cooling the reaction mixture to room temperature, sodium azide is added, and the mixture is stirred for an additional 2-3 hours.
-
Workup and Purification: The reaction is quenched with ice-cold water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product is then purified by flash column chromatography on silica gel to yield the final product.
From Azido-Ketones to Bioactive Triazoles: The "Click Chemistry" Pathway
These azido-ethanone derivatives are valuable precursors for the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The resulting triazoles have been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The nature of the substituent on the phenyl ring of the azido-ketone precursor, as well as the substituent on the alkyne, can significantly modulate the biological activity of the final triazole product.
Performance Comparison: Biological Activity of Resulting Triazoles
| Triazole Derivative Class | Target/Activity | Key Findings |
| Fluorinated 1,2,3-triazoles | Anticancer (Lung, Liver, Breast cancer cell lines) | The presence of a fluorine atom on the aminophenoxy group of 1,2,3-triazoles was found to be beneficial for anticancer activity.[5] |
| Fluorinated 1,2,3-triazoles | Anticancer (Breast and Cervical cancer cell lines) | Novel fluorinated 1,2,3-triazole derivatives showed moderate to good activity against MCF-7 and HeLa cell lines.[5] |
| Fluorinated 1,2,4-triazole-3-thiones | Anti-inflammatory | Derivatives synthesized from 3-fluorophenyl isothiocyanates showed significant anti-inflammatory activity.[6] |
| Fluorinated Arylhydrazotriazoles | Antifungal | Synthesized triazoles containing a 2,4-difluorophenyl moiety exhibited good to excellent antifungal activity compared to standard drugs.[7] |
These findings underscore the importance of the 2-azido-1-(fluorophenyl)ethanone scaffold as a precursor to potentially potent and biologically active triazole derivatives. The comparative structural data and synthetic protocols provided in this guide offer a solid foundation for researchers engaged in the design and development of novel triazole-based therapeutics.
References
- 1. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Azido-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Analysis of 2-Azido-1-(3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Azido-1-(3-fluorophenyl)ethanone against key structural analogs. Understanding the subtle shifts and coupling patterns in NMR spectra is crucial for the unambiguous identification and characterization of novel compounds in drug discovery and development. This document presents a combination of predicted and experimental data to facilitate this analysis.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its analogs. The data for the target compound is predicted, while the data for the analogs is based on experimental values. This comparative approach allows researchers to anticipate the spectral features of this compound and differentiate it from similar structures.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Aromatic Protons (Ar-H) | Methylene Protons (-CH₂-) |
| This compound (Predicted) | 7.20 - 7.80 (m, 4H) | ~4.50 (s, 2H) |
| 2-Azido-1-phenylethanone[1] | 7.48 - 7.95 (m, 5H) | 4.57 (s, 2H) |
| 1-(3-Fluorophenyl)ethanone | 7.15 - 7.80 (m, 4H) | 2.60 (s, 3H, -CH₃) |
| 2-Azido-1-(4-fluorophenyl)ethanone | 7.10 - 8.10 (m, 4H) | ~4.60 (s, 2H) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons (Ar-C) | Methylene Carbon (-CH₂-) |
| This compound (Predicted) | ~192.0 | ~115.0 (d), ~120.0 (d), ~125.0 (d), ~130.0 (d), ~138.0 (d), ~163.0 (d, J_CF) | ~55.0 |
| 2-Azido-1-phenylethanone | ~193.0 | ~128.0, ~129.0, ~134.0, ~136.0 | ~54.0 |
| 1-(3-Fluorophenyl)ethanone | ~196.0 | ~115.0 (d, J_CF), ~120.0 (d), ~123.0 (d), ~130.0 (d), ~138.0 (d), ~163.0 (d, J_CF) | 26.5 (-CH₃) |
| 2-Azido-1-(4-fluorophenyl)ethanone | ~191.0 | ~116.0 (d, J_CF), ~131.0 (d), ~133.0 (d), ~166.0 (d, J_CF) | ~55.0 |
Note: Predicted data was generated using NMR prediction software. Experimental conditions for the analogs may vary. 'd' denotes a doublet, 'm' denotes a multiplet, and 's' denotes a singlet. J_CF refers to the coupling constant between carbon and fluorine.
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure the solution is thoroughly mixed.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Tune the probe to the appropriate nucleus (¹H or ¹³C) and lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for samples of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence.
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Visualizing the Workflow and Structural Relationships
To better illustrate the process of NMR analysis and the structural relationships between the compared compounds, the following diagrams are provided.
Caption: Workflow for NMR analysis of small molecules.
Caption: Structural relationships of the analyzed compounds.
References
A Comparative Analysis of Fluoro-Substituted Azidoacetophenones in Photoaffinity Labeling
For researchers, scientists, and drug development professionals, understanding the photochemical reactivity of labeling agents is paramount for designing effective experiments. This guide provides a detailed comparison of the photoreactivity of p-azidoacetophenone and its tetrafluoro-substituted analogue, 2,3,5,6-tetrafluoro-p-azidoacetophenone, with supporting experimental data and protocols.
The introduction of fluorine atoms into photoactivatable cross-linking agents can significantly alter their reactivity and, consequently, their utility in identifying and characterizing ligand-binding sites in biological systems. This guide focuses on the comparative photochemical behavior of p-azidoacetophenone (1a) and its heavily fluorinated counterpart, 2,3,5,6-tetrafluoro-p-azidoacetophenone (1b). The primary distinction in their reactivity lies in the behavior of the singlet nitrene intermediates generated upon photolysis.
Comparative Reactivity Data
The photochemical reactivity of these compounds is best understood by examining the lifetimes of the generated singlet nitrenes and their subsequent reaction rates with various trapping agents. The data presented below, derived from laser flash photolysis experiments, highlights the profound impact of tetrafluorination.
| Compound | Solvent | Singlet Nitrene Lifetime (τ) | Key Observation |
| p-Azidoacetophenone (1a) | Aqueous Solution | 1.1 ps | Rapidly relaxes to the unreactive triplet nitrene.[1] |
| 2,3,5,6-Tetrafluoro-p-azidoacetophenone (1b) | Aqueous Solution | 43 ns | Significantly longer lifetime, allowing for potential bimolecular reactions.[1] |
| 2,3,5,6-Tetrafluoro-p-azidoacetophenone (1b) | Benzene | 172 ns | The lifetime is further extended in a hydrophobic environment.[1] |
The extended lifetime of the singlet nitrene derived from the tetrafluorinated compound (1b) is crucial for its effectiveness as a photoaffinity labeling agent. This longer-lived intermediate is more likely to react with surrounding molecules, such as amino acid residues or nucleic acids, leading to covalent cross-linking. In contrast, the extremely short-lived singlet nitrene from the non-fluorinated analogue (1a) primarily decays to an unreactive triplet state, making it an inefficient tool for forming cross-links.[1]
Furthermore, the reactivity of the singlet nitrene from 1b has been quantified by determining its absolute rate constants with various biologically relevant molecules.
| Reactant | Absolute Rate Constant (M⁻¹ s⁻¹) |
| N-methylimidazole | (1.5 ± 0.2) x 10⁹ |
| Phenol | (1.1 ± 0.1) x 10⁹ |
| Dibutyl sulfide | (1.2 ± 0.1) x 10⁹ |
| Indole | (1.5 ± 0.2) x 10⁹ |
| Methanol | (2.7 ± 0.2) x 10⁸ |
| Dimethyl sulfoxide | (1.2 ± 0.1) x 10⁸ |
All rate constants were determined for the reaction with the singlet nitrene of 2,3,5,6-tetrafluoro-p-azidoacetophenone (1b).[1]
Experimental Protocols
The data presented above was obtained using laser flash photolysis (LFP) techniques. Below is a summary of the key experimental methodologies.
Laser Flash Photolysis (LFP)
Laser flash photolysis is a powerful technique used to study the kinetics of short-lived chemical intermediates. In the context of azidoacetophenones, a short pulse of laser light is used to photolyze the azide, generating the highly reactive nitrene intermediate. The decay of this intermediate and its reactions with other molecules are then monitored in real-time using spectroscopic methods, typically by measuring changes in optical absorbance.
Typical LFP Setup:
-
Excitation Source: A nanosecond or picosecond pulsed laser (e.g., Nd:YAG laser) is used to provide the photolysis pulse at a wavelength where the azidoacetophenone absorbs (e.g., 266 nm or 355 nm).
-
Monitoring Source: A continuous wave lamp (e.g., a xenon arc lamp) provides a probe beam of light that passes through the sample.
-
Detection System: A monochromator and a fast photodetector (e.g., a photomultiplier tube or a streak camera) are used to measure the change in absorbance of the probe beam at specific wavelengths as a function of time after the laser pulse.
-
Sample Handling: The azidoacetophenone solution is placed in a quartz cuvette and is often deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the excited states by oxygen.
Determination of Singlet Nitrene Lifetime: The lifetime of the singlet nitrene is determined by monitoring its transient absorption signal over time in the absence of any trapping agents. The decay of this signal is fitted to a first-order kinetic model to extract the lifetime (τ).
Determination of Absolute Rate Constants: To determine the rate constant for the reaction of the singlet nitrene with a specific molecule (quencher), LFP experiments are performed in the presence of varying concentrations of the quencher. The observed rate of decay of the singlet nitrene will increase linearly with the quencher concentration. A plot of the observed decay rate versus the quencher concentration yields a straight line with a slope equal to the bimolecular rate constant.
Photochemical Reaction Pathways
The divergent reactivity of the two compounds can be visualized through their photochemical pathways.
Caption: Photochemical pathways of p-azidoacetophenone (1a) vs. its tetrafluoro analogue (1b).
The diagram above illustrates that upon photolysis, both compounds form a singlet nitrene. However, the singlet nitrene from the non-fluorinated compound (1a) rapidly undergoes intersystem crossing to the unreactive triplet state. In contrast, the fluorinated analogue (1b) produces a significantly longer-lived singlet nitrene that can be trapped to form covalent adducts, making it a superior photoaffinity labeling reagent.
Logical Workflow for Reactivity Assessment
The process of evaluating and comparing the reactivity of these photoaffinity labels follows a logical workflow.
Caption: Workflow for the comparative assessment of photoaffinity label reactivity.
This workflow highlights the key steps in characterizing a new photoaffinity label, from initial selection through to the final assessment of its suitability based on quantitative kinetic data.
References
A Comparative Guide to the Synthesis and Validation of 2-Azido-1-(3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-Azido-1-(3-fluorophenyl)ethanone, a valuable intermediate in the synthesis of various heterocyclic compounds, including medicinally relevant 1,2,3-triazoles.[1][2] We present detailed experimental protocols for the most common synthesis pathway, a comparative analysis of alternative methods, and a summary of key analytical data for validation.
Primary Synthesis Route: Two-Step Conversion from 1-(3-fluorophenyl)ethanone
The most widely adopted method for synthesizing α-azido ketones is the nucleophilic substitution of an α-halo ketone precursor.[1] This is typically achieved through a two-step process starting from the corresponding acetophenone. The workflow involves an initial α-bromination followed by displacement of the bromide with an azide anion.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and provide a reliable method for synthesis and validation.[2]
Protocol 1: Synthesis of 2-Bromo-1-(3-fluorophenyl)ethanone (Intermediate)
-
Reaction Setup: To a solution of 1-(3-fluorophenyl)ethanone (1.0 equiv.) in a suitable solvent like methanol or acetonitrile (approx. 10 mL per 2 mmol of ketone), add N-Bromosuccinimide (NBS) (1.4 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.1 equiv.) or another acid catalyst.[2] Alternatively, ammonium bromide (1.1 equiv) with Oxone (1.1 equiv) can be used.[3]
-
Reaction Conditions: Heat the mixture to reflux (or stir at room temperature depending on the chosen reagents) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2-Bromo-1-(3-fluorophenyl)ethanone.
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the purified 2-Bromo-1-(3-fluorophenyl)ethanone (1.0 equiv.) in acetonitrile or acetone.
-
Reaction Conditions: Add sodium azide (NaN₃) (3.0 equiv.) to the solution.[2] Stir the mixture at room temperature for 2-3 hours. Monitor the reaction completion by TLC.
-
Work-up: Upon completion, quench the reaction by adding ice-cold water.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuum. The crude product is then purified by flash silica gel chromatography (e.g., using an EtOAc/hexane gradient) to afford the final product.[2]
Comparison of Synthesis Methods
While the nucleophilic substitution of α-halo ketones is standard, other methods for generating α-azido ketones exist. The choice of method may depend on substrate sensitivity, availability of starting materials, and safety considerations.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages & Disadvantages |
| Nucleophilic Substitution | α-Halo Ketone | Sodium Azide (NaN₃) | Good to Excellent[1] | Advantages: Well-established, generally high yields for phenacyl halides, straightforward procedure. Disadvantages: Requires synthesis and handling of lachrymatory and toxic α-halo ketone intermediates. |
| Diazo Transfer | Activated Ketone (e.g., α-formyl ketone) | Sulfonyl Azide (e.g., TsN₃, MsN₃) | Good to Excellent | Advantages: Useful for substrates that are difficult to halogenate. Disadvantages: Often requires a multi-step process to activate the ketone; sulfonyl azides can be explosive and require careful handling. |
| From Silyl Enol Ethers | Silyl Enol Ether | Trimethylsilyl azide (TMSN₃), Iodine(III) reagent | Very Good[4] | Advantages: Metal-free, excellent substrate scope. Disadvantages: Requires preparation of the silyl enol ether starting material. |
| From α-Tosyloxy Ketones | α-Tosyloxy Ketone | Sodium Azide (NaN₃) | High | Advantages: Avoids lachrymatory α-halo ketones. Reaction can be accelerated with ultrasound.[1] Disadvantages: Requires preparation of the α-tosyloxy ketone precursor. |
Analytical Data for Validation
Proper characterization of the intermediate and final product is crucial for validation. The following table summarizes the expected analytical data.
| Compound | Analysis | Expected Results |
| 2-Bromo-1-(3-fluorophenyl)ethanone | ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ≈ 7.79-7.29 (m, 4H, Ar-H), 4.42 (s, 2H, -CH₂Br).[5] |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) ≈ 190.1 (C=O), 162.8 (d, C-F), 135.9 (d), 130.5 (d), 124.7 (d), 121.0 (d), 115.7 (d), 30.4 (-CH₂Br).[5] | |
| IR (KBr, cm⁻¹) | ≈ 1688 (C=O stretch), 1588, 1443 (Ar C=C stretch).[5] | |
| MS (m/z) | [M]+ at 216/218 (characteristic 1:1 bromine isotope pattern). | |
| This compound | ¹H NMR (CDCl₃) | δ (ppm) ≈ 7.8-7.3 (m, 4H, Ar-H), 4.5-4.6 (s, 2H, -CH₂N₃). |
| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 191 (C=O), 162 (d, C-F), aromatic signals, ~55 (-CH₂N₃). | |
| IR (KBr, cm⁻¹) | ≈ 2100-2110 (strong, sharp N₃ stretch) , ≈ 1690 (C=O stretch).[1] | |
| MS (m/z) | [M]+ at 179. |
References
- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. α-Azidoketone or acid synthesis by azidation [organic-chemistry.org]
- 5. rsc.org [rsc.org]
In Vitro Evaluation of Compounds Synthesized from 2-Azido-1-(3-fluorophenyl)ethanone: A Comparative Guide
In the landscape of drug discovery and development, the exploration of novel chemical entities for therapeutic potential is a cornerstone of research. This guide provides a comparative analysis of the potential in vitro biological activities of compounds derived from the parent structure, 2-Azido-1-(3-fluorophenyl)ethanone. While direct experimental data for this specific parent compound is not extensively available in the public domain, this guide synthesizes data from structurally related analogs to provide a predictive comparison of potential antimicrobial and cytotoxic activities. The information presented herein is intended for researchers, scientists, and professionals in drug development to inform future research directions and experimental design.
The core structure combines a reactive azido group, which can be utilized for click chemistry to generate diverse derivatives, and a fluorinated phenyl ring, a common moiety in many bioactive compounds known to enhance metabolic stability and binding affinity. This guide will explore the potential of derivatives based on the biological activities of analogous compounds reported in the scientific literature.
Comparative Analysis of Potential Biological Activities
Based on the evaluation of structurally similar compounds, derivatives of this compound are anticipated to exhibit activities in two primary areas: antimicrobial and cytotoxic. The following sections and tables summarize quantitative data from related compounds to provide a basis for comparison.
Anticipated Antimicrobial Activity
The presence of the azido and fluorophenyl moieties suggests potential for antimicrobial efficacy. Various azido-containing compounds and organofluorine compounds have demonstrated activity against a range of bacterial and fungal pathogens. The data below is collated from studies on analogous heterocyclic and aromatic compounds.
Table 1: Comparative In Vitro Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiazole Derivatives | Staphylococcus aureus (MRSA) | 43.3 - 86.7 | Ampicillin | >512 |
| Escherichia coli | 43.3 - 86.7 | Streptomycin | >256 | |
| Pseudomonas aeruginosa | 86.7 - 173.4 | Ampicillin | >512 | |
| Oxazolidinone Derivatives | Staphylococcus aureus (MRSA) | 1.0 - 4.0 | Vancomycin | 1.0 - 2.0 |
| Streptococcus pyogenes | ≤ 1.0 | Penicillin | ≤ 0.12 | |
| Cystobactamid Derivatives | Enterobacterales | 0.25 - 4.0 | Meropenem | ≤ 0.06 - 1 |
| Pseudomonas aeruginosa | 4.0 | Meropenem | 0.5 - 2 | |
| Chelocardin Derivatives | Acinetobacter baumannii | 0.5 - 32 | Colistin | 0.5 - 2 |
Note: The data presented is for structurally related compound classes and not for derivatives of this compound. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Anticipated Cytotoxic Activity
The 1-(3-fluorophenyl)ethanone scaffold is present in various compounds investigated for their anticancer properties. The introduction of an azido group allows for the synthesis of a diverse library of triazole derivatives, a class of compounds known for their cytotoxic effects against various cancer cell lines.
Table 2: Comparative In Vitro Cytotoxicity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiourea Derivatives [1] | Colon (SW620) | 1.5 - 9.4 | Cisplatin | 10.2 |
| Prostate (PC3) | 5.8 - 8.9 | Cisplatin | 12.5 | |
| Phenylacetamide Derivatives [2] | Breast (MDA-MB-468) | 0.6 - 0.76 | Doxorubicin | 0.38 |
| Breast (MCF-7) | 0.7 | Doxorubicin | 0.45 | |
| Pyrazolyl Ethanone Oxime Ether Derivatives [3] | Glioma (C6) | 5.13 | 5-Fluorouracil | 8.34 |
| 2-Thioxoimidazolidine Derivatives [4] | Liver (HepG-2) | 7.9 | Doxorubicin | 5.2 |
| Colon (HCT-116) | 9.2 | Doxorubicin | 6.8 |
Note: The data presented is for structurally related compound classes and not for derivatives of this compound. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays that would be employed to evaluate the biological activities of synthesized compounds.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7]
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the described in vitro assays.
Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.
Caption: Workflow for the MTT Cytotoxicity Assay.
Signaling Pathway (Hypothetical)
Derivatives of this class could potentially induce apoptosis through the intrinsic pathway. The following diagram illustrates a simplified hypothetical signaling cascade.
Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by a Bioactive Compound.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Azido-1-(3-fluorophenyl)ethanone in Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-Azido-1-(3-fluorophenyl)ethanone in key chemical transformations, primarily focusing on its application in the synthesis of 1,2,3-triazoles via [3+2] cycloaddition reactions. Its performance is evaluated against other substituted azides and alternative synthetic methodologies, supported by experimental data to inform reagent and pathway selection in chemical synthesis and drug discovery.
Introduction to this compound
This compound is a versatile bifunctional molecule belonging to the class of α-azido ketones. These compounds are valuable synthetic intermediates, chiefly recognized for their role in "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][3] These triazole moieties are significant pharmacophores found in a wide array of biologically active compounds, exhibiting antimicrobial, antiviral, and anticancer properties.[4][5] The presence of the fluorophenyl group can further enhance the pharmacological properties of the resulting triazole derivatives.
Comparative Efficacy in 1,2,3-Triazole Synthesis
The primary chemical transformation for this compound is the CuAAC reaction. Its efficacy is best assessed by comparing reaction yields and conditions with other substituted azides in the formation of analogous triazole products.
Table 1: Comparison of Substituted Azides in the Copper-Catalyzed Synthesis of 1-Aryl-4-phenyl-1H-1,2,3-triazoles
| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Time | Yield (%) | Reference |
| This compound | Phenylacetylene | CuI / Thiourea / TEA | DMSO | 30 min (US) | 91-98 | [4] |
| 2-Azido-1-phenylethanone | Phenylacetylene | CuI / Thiourea / TEA | DMSO | 24 h | 87 | [6] |
| 3-Fluorophenyl azide | Propargyl amide | Not specified | Not specified | Not specified | 96 | [7] |
| 3-Nitrophenyl azide | Propargyl amide | Not specified | Not specified | Not specified | 92 | [7] |
| 3-Cyanophenyl azide | Propargyl amide | Not specified | Not specified | Not specified | 87 | [7] |
| 4-Fluorophenyl azide | Propargyl amide | Not specified | Not specified | Not specified | 83 | [7] |
US: Ultrasound irradiation TEA: Triethylamine DMSO: Dimethyl sulfoxide
Analysis: The data indicates that this compound is a highly effective reagent for the synthesis of 1,2,3-triazoles, particularly when ultrasound irradiation is employed, leading to excellent yields in very short reaction times.[4] When compared to the non-fluorinated analog, 2-azido-1-phenylethanone, the reaction conditions are significantly milder and faster, although a direct yield comparison under identical conditions is not available. The comparison with other substituted phenyl azides in similar transformations further highlights the high reactivity and efficiency associated with this class of compounds in CuAAC reactions.[7]
Alternative Synthetic Routes to Substituted 1,2,3-Triazoles
While the copper-catalyzed reaction is the most common, other metals can also catalyze the azide-alkyne cycloaddition, sometimes leading to different regioisomers.
Table 2: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition
| Catalyst System | Regioselectivity | Typical Substrates | Key Advantages | Key Disadvantages |
| Copper(I) | 1,4-disubstituted | Terminal alkynes, various azides | High yields, mild conditions, wide functional group tolerance.[8] | Potential cytotoxicity of copper, limiting some biological applications.[9] |
| Ruthenium(II) | 1,5-disubstituted | Terminal and internal alkynes | Complementary regioselectivity to CuAAC.[10] | May require specific ligands and conditions. |
| Rhodium(II) | Not a direct cycloaddition | 1-Sulfonyl-1,2,3-triazoles | Transannulation to form imidazoles.[11] | Requires a pre-formed triazole. |
| Silver(I) | 1,4-disubstituted | Terminal alkynes, in situ generated azides | Copper-free alternative.[6] | May require specific catalyst preparation. |
Analysis: Copper remains the catalyst of choice for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency and broad applicability.[8] Ruthenium catalysis offers a valuable alternative when the 1,5-regioisomer is desired.[10] While rhodium has been used in reactions involving triazoles, it facilitates a transannulation to a different heterocycle rather than a direct cycloaddition.[11] Silver-based catalysts are emerging as a copper-free option for 1,4-disubstituted products.[6]
Experimental Protocols
Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone (Adapted Protocol)
This protocol is adapted from the synthesis of the 4-fluoro analog and is expected to be applicable for the 3-fluoro isomer.[12]
-
Dissolve 1-(3-fluorophenyl)ethanone (1.0 eq.) in acetonitrile.
-
Add p-toluenesulfonic acid (1.5 eq.) and N-bromosuccinimide (1.4 eq.) to the stirred mixture.
-
Heat the solution to reflux for 1-1.5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Add sodium azide (3.0 eq.) and stir for an additional 2-3 hours.
-
Quench the reaction with ice-cooled water.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a representative protocol for the reaction of an α-azido ketone with a terminal alkyne.[6]
-
To a solution of the this compound (1.0 eq.) and the terminal alkyne (1.0 eq.) in a suitable solvent (e.g., DMSO), add triethylamine (2.0 eq.).
-
Add the copper(I) source, such as CuI (10 mol%), and a ligand, such as thiourea (20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C or under ultrasound irradiation) and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Chemical Workflow and Comparative Logic
Caption: Workflow for the synthesis of 1,2,3-triazoles via CuAAC.
Caption: Comparison of catalytic systems for azide-alkyne reactions.
Conclusion
This compound stands out as a highly efficient and versatile reagent for the synthesis of 1,4-disubstituted 1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition. The presence of the fluorophenyl moiety is well-tolerated in this transformation, and the use of modern techniques such as ultrasound irradiation can lead to excellent yields in remarkably short reaction times. While alternative catalytic systems exist, particularly for accessing different regioisomers, the copper-catalyzed pathway remains the most robust and widely used method for the preparation of 1,4-disubstituted triazoles. This guide provides the necessary comparative data and protocols to assist researchers in making informed decisions for the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans [mdpi.com]
- 5. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Azido-1-(3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and detailed disposal procedures for 2-Azido-1-(3-fluorophenyl)ethanone. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. Organic azides are energetic compounds that require careful handling to mitigate risks of explosion and toxicity.
I. Immediate Safety and Handling Precautions
This compound is an organic azide and should be handled with extreme caution. These compounds are potentially explosive and toxic. The following precautions must be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.
-
Avoid Shock and Friction: Organic azides can be sensitive to shock, friction, and heat. Avoid using metal spatulas or ground glass joints, which can cause friction and lead to detonation.[1] Use Teflon or glass spatulas.
-
Incompatible Materials:
-
Acids: Do not allow contact with acids, as this can form the highly toxic and explosive hydrazoic acid.[2]
-
Heavy Metals: Avoid all contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form dangerously explosive heavy metal azides. Ensure that equipment, such as spatulas and plumbing, are free from these metals.
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform as reaction media, as they can form extremely unstable di- and tri-azidomethane.[2]
-
-
Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials. It is recommended to store organic azides at low temperatures (e.g., in a refrigerator).[2]
-
Scale: Handle the smallest possible quantities of the material. Do not scale up reactions without a thorough risk assessment.
II. Quantitative Data Summary
While specific experimental data for this compound is limited, the table below summarizes its known properties and includes estimated values based on its structure and data from closely related compounds.
| Property | Value | Source |
| Chemical Formula | C₈H₆FN₃O | --INVALID-LINK-- |
| Molecular Weight | 179.16 g/mol | --INVALID-LINK-- |
| Appearance | Likely a solid or oil | Inferred from analogs |
| Boiling Point | Not available (potential for explosive decomposition upon heating) | General knowledge of organic azides |
| Melting Point | Not available | |
| Toxicity Data (LD₅₀) | Not available; handle as highly toxic | General knowledge of organic azides |
III. Disposal Plan: Chemical Neutralization
The recommended procedure for the disposal of this compound is to first convert it into a more stable, non-explosive compound before collection as chemical waste. The preferred method is the reduction of the azide group to an amine. The resulting amine is significantly less hazardous and can be disposed of through standard chemical waste streams.
This protocol is adapted from a general procedure for the catalytic transfer hydrogenation of aryl azides.
Materials:
-
This compound
-
Methanol
-
Deionized Water
-
Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂)
-
Sodium borohydride (NaBH₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Appropriate glassware
Procedure:
-
Preparation of the Azide Solution: In a chemical fume hood, carefully dissolve the this compound waste (e.g., 0.25 mmol) in a mixture of methanol and water (1:2 v/v, approximately 1.5 mL).
-
Catalyst Addition: To this solution, add an aqueous suspension of the [Ru(p-cymene)Cl₂]₂ catalyst (approximately 10 mg of catalyst per 1 mL of water).[3]
-
Initiation of Reduction: While stirring the mixture vigorously at room temperature, carefully and slowly add sodium borohydride (NaBH₄) (approximately 0.5 mmol) to the reaction vessel. Be aware of potential gas evolution (hydrogen).
-
Reaction Monitoring: Continue to stir the reaction mixture vigorously. The reduction is typically rapid and may be complete within 10-20 minutes.[2][3] The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) if necessary.
-
Quenching and Workup: Once the reaction is complete, the resulting amine solution is considered neutralized. This solution should then be collected in a properly labeled hazardous waste container for halogenated waste (due to the fluorine) and disposed of through your institution's chemical waste program.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety and disposal protocols and a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) for any chemical before use, if available.
References
- 1. orgsyn.org [orgsyn.org]
- 2. A practical and highly efficient transfer hydrogenation of aryl azides using a [Ru(p-cymene)Cl-2](2) catalyst and sodium borohydride [acikerisim.duzce.edu.tr]
- 3. A practical and highly efficient transfer hydrogenation of aryl azides using a [Ru(p-cymene)Cl2]2 catalyst and sodium borohydride [comptes-rendus.academie-sciences.fr]
Essential Safety and Operational Guide for 2-Azido-1-(3-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of 2-Azido-1-(3-fluorophenyl)ethanone. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Hazard Assessment and Stability
-
Explosive Decomposition: Organic azides can be sensitive to heat, light, shock, and friction.[1][2]
-
Toxicity: Azide compounds are highly toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[3] The toxicity of the azide ion is comparable to that of cyanide.[2][4]
-
Formation of Hydrazoic Acid: Contact with acids can produce highly toxic and explosive hydrazoic acid.[1][5]
-
Formation of Shock-Sensitive Metal Azides: Contact with heavy metals (e.g., copper, lead, brass) can form highly explosive metal azides.[4][6][7]
To assess the stability of an organic azide, the "Rule of Six" is a useful guideline, which suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) to render the compound relatively safe.[1] Additionally, the carbon-to-nitrogen (C/N) ratio is a key indicator of stability.[1]
| Parameter | Guideline for Organic Azides | Assessment for this compound (C8H6FN3O) |
| Carbon to Nitrogen Ratio (C/N) | A C/N ratio where the number of nitrogen atoms does not exceed the number of carbon atoms is preferred.[1] | C: 8, N: 3. The C/N ratio is greater than 1, suggesting a degree of stability suitable for careful handling in small quantities. |
| Rule of Six | At least six carbons per energetic functional group.[1] | 8 carbons to 1 azide group. This ratio suggests the compound may be handled safely with appropriate precautions. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
| Protection Type | Specific Recommendations |
| Hand Protection | Double gloving is recommended. Use nitrile gloves as an outer layer. For handling azides of high toxicity, consider Silver Shield® gloves underneath nitrile gloves.[5] |
| Eye Protection | Chemical splash goggles must be worn.[5][8] A face shield should be used in conjunction with goggles, especially when there is a risk of splashing or explosion.[8] |
| Skin and Body Protection | A flame-retardant lab coat must be worn.[9] An apron can provide additional protection against splashes.[8] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[5][8] |
Handling and Operational Plan
All manipulations of this compound must be performed in a designated area within a chemical fume hood, with a blast shield in place.[5][10]
Key Handling Precautions:
-
Avoid Metal Contact: Never use metal spatulas or equipment that could form shock-sensitive metal azides.[1][10] Use plastic or ceramic spatulas.[5]
-
Avoid Incompatible Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.[2][4]
-
Control External Energy: Protect the compound from heat, light, friction, and shock.[1] Store at low temperatures (e.g., -18°C) and in the dark.[4]
-
Small Scale Operations: Always start with small quantities (e.g., 0.5-1.0 gram) to assess the compound's behavior.[4]
-
Avoid Concentration: Do not concentrate solutions of the azide if possible. If necessary, store as a dilute solution (not exceeding 1M).[1][4]
-
Purification: Avoid distillation and sublimation for purification.[2] Limit purification to extraction and precipitation.
Storage Plan
Proper storage is crucial to maintain the stability of this compound.
| Storage Condition | Recommendation |
| Temperature | Store in a refrigerator or freezer at low temperatures.[3] |
| Light | Protect from light by using amber-colored containers or by wrapping containers in aluminum foil.[1] |
| Container | Use tightly sealed containers. Plastic containers are preferable to avoid the formation of metal azides.[1][7] |
| Segregation | Store away from incompatible materials, especially acids and heavy metals.[11] |
Disposal Plan
Azide-containing waste is considered hazardous and must be disposed of following institutional and regulatory guidelines.
Waste Segregation and Collection:
-
Collect all azide-containing waste, including contaminated consumables (gloves, pipettes, etc.), in a dedicated and clearly labeled hazardous waste container.[10][11]
-
Never mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[1][11]
-
Use non-metallic containers for azide waste collection.[12]
Deactivation/Neutralization (for dilute solutions, if permitted by institutional policy):
For dilute solutions (≤5%), chemical deactivation can be performed by trained personnel in a controlled environment. A common method involves reaction with nitrous acid.[5] This procedure should only be carried out by experienced chemists following a specific, approved protocol.
Final Disposal:
-
All azide waste must be disposed of through the institution's environmental health and safety (EHS) office.[5][11]
-
Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[5][6][11]
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | For small spills within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite). For larger spills, or any spill outside of a fume hood, evacuate the area and contact the EHS office immediately.[10] |
Experimental Workflow Diagram
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. thewaite.org [thewaite.org]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. utoledo.edu [utoledo.edu]
- 9. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Article - Standard Operating Procedur... [policies.unc.edu]
- 12. ph.health.mil [ph.health.mil]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
